Product packaging for Cefaclor(Cat. No.:CAS No. 70356-03-5)

Cefaclor

Cat. No.: B001238
CAS No.: 70356-03-5
M. Wt: 367.8 g/mol
InChI Key: QYIYFLOTGYLRGG-GPCCPHFNSA-N
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Description

Cefaclor monohydrate is a second-generation cephalosporin antibiotic extensively used in microbiological and pharmacological research. Its primary value lies in its mechanism of action, which involves the inhibition of bacterial cell wall synthesis by binding to specific penicillin-binding proteins (PBPs). This action disrupts the final transpeptidation step of peptidoglycan formation, leading to osmotic instability and cell lysis. Researchers utilize this compound monohydrate to study its efficacy against a spectrum of Gram-positive and Gram-negative bacteria, including susceptible strains of Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Haemophilus influenzae. Key research applications include investigating bacterial resistance mechanisms, such as the production of beta-lactamases, evaluating synergistic effects with other antimicrobial agents, and conducting in vitro susceptibility assays to monitor evolving resistance patterns. Furthermore, it serves as a critical reference standard in analytical chemistry for quality control and method development in pharmaceutical research. This product is provided with detailed analytical documentation, including HPLC purity and batch-specific certificates of analysis, to ensure reproducibility and reliability in your experimental workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14ClN3O4S B001238 Cefaclor CAS No. 70356-03-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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InChI

InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1
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InChI Key

QYIYFLOTGYLRGG-GPCCPHFNSA-N
Source PubChem
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Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl
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Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl
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Molecular Formula

C15H14ClN3O4S
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DSSTOX Substance ID

DTXSID3022748
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Molecular Weight

367.8 g/mol
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Physical Description

Solid
Record name Cefaclor
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Solubility

2.10e-01 g/L
Record name Cefaclor
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CAS No.

53994-73-3, 70356-03-5
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Melting Point

327 °C
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to Cefaclor's Mechanism of Action on Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism, antibacterial efficacy, and experimental evaluation of Cefaclor, a second-generation cephalosporin antibiotic. The document details its interaction with bacterial cell wall synthesis, presents key quantitative data, and outlines protocols for its in vitro assessment.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][2][3] The primary molecular target of this compound is a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs), which are located on the inner membrane of the bacterial cell wall.[2][4][5] These enzymes, particularly transpeptidases, are essential for the final steps of peptidoglycan synthesis.[6][7]

Peptidoglycan provides structural integrity to the bacterial cell wall through a mesh-like structure of cross-linked polysaccharide and polypeptide chains.[5][6] PBPs catalyze the crucial transpeptidation reaction that cross-links these chains.[7] this compound mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor, allowing it to bind to the active site of PBPs.[7] This binding is covalent and effectively inactivates the enzyme.[8]

The inhibition of PBP-mediated cross-linking weakens the bacterial cell wall, rendering it unable to withstand the internal osmotic pressure.[2][4][5] This ultimately leads to cell lysis and bacterial death.[4][6][9] this compound may also interfere with autolysin inhibitors, further contributing to cell lysis mediated by the bacterium's own autolytic enzymes.[1]

Cefaclor_Mechanism cluster_synthesis Bacterial Cell Wall Synthesis cluster_crosslinking Final Cross-linking Step cluster_inhibition Inhibition by this compound UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide Lipid_II Lipid II Carrier UDP_NAM->Lipid_II Translocation to Periplasm PG_Chain Nascent Peptidoglycan Chain Lipid_II->PG_Chain Transglycosylation PBP Penicillin-Binding Protein (PBP) PG_Chain->PBP PBP binds to peptide side chains Crosslinked_PG Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Crosslinked_PG Transpeptidation (Cross-linking) Inactive_PBP Inactive This compound-PBP Complex This compound This compound This compound->PBP Covalently binds to active site Inactive_PBP->Crosslinked_PG Transpeptidation Blocked Weak_Wall Weakened Cell Wall Inactive_PBP->Weak_Wall Leads to Lysis Cell Lysis & Death Weak_Wall->Lysis

Caption: this compound's mechanism of action on bacterial cell wall synthesis.

Quantitative Data Summary

The efficacy of this compound is quantified by its in vitro activity against various bacterial pathogens (Minimum Inhibitory Concentration), its binding affinity for specific PBPs (50% Inhibitory Concentration), and its stability in the presence of bacterial resistance enzymes (β-lactamases).

Table 1: In Vitro Activity of this compound against Key Respiratory Pathogens MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

OrganismStrain CharacteristicsNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Streptococcus pneumoniaePenicillin-Susceptible--0.125[10]
Streptococcus pneumoniaePenicillin-Intermediate8-1.4[11]
Streptococcus pneumoniaePenicillin-Resistant6-160[11]
Haemophilus influenzaeβ-lactamase negative--0.5[10]
Haemophilus influenzaeβ-lactamase positive--1.0[10]
Moraxella catarrhalisβ-lactamase positive--0.25[10]
All three pathogens above-466-< 2.0[12]

Table 2: this compound Binding Affinity (IC₅₀) for Pneumococcal Penicillin-Binding Proteins (PBPs) IC₅₀ is the concentration of this compound required to inhibit 50% of radiolabeled penicillin binding.

PBP TargetPenicillin-Susceptible (PSSP) Strains IC₅₀ (µg/mL)Penicillin-Intermediate (PISP) Strains IC₅₀ (µg/mL)Penicillin-Resistant (PRSP) Strains IC₅₀ (µg/mL)Reference
PBP1a 0.81.116[11]
PBP2x 0.41.132[11]
PBP2b 1.62.364[11]

Note: A study on Staphylococcus aureus also showed this compound binds to PBP 2 with a high affinity (IC₅₀ ≤ 0.1 µg/mL) at lower temperatures, though rapid deacylation at 37°C can make it appear to have low-affinity binding.[13]

Table 3: Stability of this compound against Bacterial β-Lactamases β-lactamases are enzymes that inactivate β-lactam antibiotics by hydrolyzing the β-lactam ring.

β-Lactamase Class/TypeStability/Susceptibility of this compoundReference
Class A (e.g., TEM-1, TEM-2, SHV-1) Low but significant hydrolysis.[14]
Class C (Cephalosporinases) High level of hydrolysis.[14]
Type I Destroyed.[15][16]
Type III (TEM) Resistant.[15][16]
Type IV & V Destroyed to a lesser degree than by Type I.[15][16]

Structure-Activity Relationship (SAR)

The antibacterial activity and stability of cephalosporins are dictated by the side chains at the C-7 and C-3 positions of the cephem nucleus.[10][17]

  • C-7 Acylamino Side Chain: This group is crucial for the spectrum of activity and affinity for PBPs.[17] this compound shares a D-phenylglycyl group at this position with other cephalosporins like cephalexin, which contributes to its activity against Gram-positive and some Gram-negative bacteria.[10]

  • C-3 Side Chain: This position influences the compound's pharmacokinetic properties and stability against some β-lactamases.[17] this compound possesses a chloro group at this position.[18]

Cefaclor_SAR Cefaclor_Structure Cephem_Core Cephem Nucleus + β-Lactam Ring Core_Function • Essential for antibacterial activity • Binds to PBP active site Cephem_Core->Core_Function C7_Side_Chain C-7 Side Chain (D-phenylglycyl) C7_Function • Governs spectrum of activity • Determines PBP binding affinity C7_Side_Chain->C7_Function C3_Side_Chain C-3 Side Chain (Chloro group) C3_Function • Influences pharmacokinetics • Affects metabolic stability C3_Side_Chain->C3_Function C7_pos->Cefaclor_Structure C3_pos->Cefaclor_Structure Core_pos->Cefaclor_Structure

Caption: Logical relationship of this compound's structure to its function.

Experimental Protocols

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a bacterial isolate.[3][19]

Materials:

  • This compound stock solution of known concentration.

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial isolate to be tested.

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

  • Incubator (35-37°C).

Methodology:

  • Inoculum Preparation: a. Culture the bacterial isolate on an appropriate agar plate overnight. b. Select several colonies and suspend them in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

  • Serial Dilution of this compound: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the this compound working solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no antibiotic) and well 12 as the sterility control (no bacteria).

  • Inoculation: a. Add the appropriate volume of the diluted bacterial inoculum (from step 1d) to wells 1 through 11. Do not inoculate the sterility control well.

  • Incubation: a. Cover the plate and incubate at 35-37°C for 16-24 hours under ambient air conditions.[19]

  • MIC Determination: a. After incubation, visually inspect the plate for bacterial growth (indicated by turbidity). b. The MIC is the lowest concentration of this compound in which there is no visible growth.[19]

MIC_Workflow start Start prep_inoculum 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum dilute_drug 2. Perform 2-fold Serial Dilution of this compound in Microtiter Plate prep_inoculum->dilute_drug inoculate 3. Inoculate Wells with Bacterial Suspension dilute_drug->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate 4. Incubate Plate (35-37°C, 16-24h) inoculate->incubate read_results 5. Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination via broth microdilution.

This protocol describes a competitive binding assay to determine the affinity of this compound for specific PBPs by measuring its ability to inhibit the binding of a radiolabeled β-lactam, such as [³H]benzylpenicillin.[11]

Materials:

  • Bacterial culture in early-log-phase growth.

  • This compound solutions at various concentrations.

  • Radiolabeled β-lactam (e.g., [³H]benzylpenicillin).

  • Unlabeled benzylpenicillin (for saturation).

  • Phosphate buffer and lysis buffer (containing Triton X-100).

  • SDS-PAGE equipment (gels, buffers, power supply).

  • Fluorography reagents and X-ray film.

  • Centrifuge.

  • Incubator (37°C).

Methodology:

  • Cell Preparation and Drug Incubation: a. Harvest early-log-phase bacterial cells by centrifugation. b. Resuspend the cell pellet in phosphate buffer containing a specific concentration of unlabeled this compound. c. Incubate the mixture for 15 minutes at 37°C to allow this compound to bind to its target PBPs.

  • Radiolabeling of Remaining PBPs: a. Add a known amount of [³H]benzylpenicillin to the mixture. b. Incubate for another 15 minutes at 37°C. The radiolabel will bind to PBPs that were not already occupied by this compound.

  • Stopping the Reaction and Cell Lysis: a. Stop the labeling reaction by adding a 10-fold excess of unlabeled benzylpenicillin. b. Lyse the cells by adding a lysis buffer containing a non-ionic detergent (e.g., Triton X-100).

  • Separation and Visualization of PBPs: a. Solubilize the membrane proteins and prepare samples for electrophoresis. b. Separate the labeled PBPs by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Visualize the radiolabeled PBP bands using fluorography and expose to X-ray film.

  • Data Analysis: a. Densitometrically quantify the intensity of the PBP bands on the developed film for each this compound concentration. b. The 50% inhibitory concentration (IC₅₀) is determined as the concentration of this compound that reduces the binding of [³H]benzylpenicillin to a specific PBP by 50% compared to a control sample with no this compound.

References

The Genesis and Synthesis of Cefaclor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefaclor, a second-generation oral cephalosporin antibiotic, has been a cornerstone in the treatment of various bacterial infections for decades. This technical guide provides an in-depth exploration of the discovery and the intricate synthesis pathway of this crucial pharmaceutical agent. Developed by Eli Lilly and Company, this compound's journey from discovery to large-scale production is a testament to innovations in medicinal chemistry and bioprocess technology. This document details the key chemical transformations, from the penicillin G precursor to the final active pharmaceutical ingredient, and outlines the experimental protocols for the pivotal steps in its synthesis. Quantitative data on reaction yields and product purity are systematically presented, and the logical flow of the synthesis is visually represented through a detailed diagram.

Discovery and Development

The discovery of this compound is credited to Mr. Robert Chauvette at Eli Lilly and Company.[1] The development of this semi-synthetic antibiotic was a significant advancement in the cephalosporin class, offering an improved spectrum of activity against both Gram-positive and Gram-negative bacteria compared to its predecessors. This compound was patented in 1973 and received approval for medical use in 1979.[2] Its unique chemical structure, characterized by a 3-chloro substituent, confers greater stability against β-lactamase enzymes produced by certain bacteria, a key factor in its enhanced efficacy.

The Synthesis Pathway of this compound

The commercial synthesis of this compound is a multi-step process that begins with a readily available starting material, Penicillin G. The overall strategy involves the ring expansion of the penicillin's thiazolidine ring into the dihydrothiazine ring characteristic of cephalosporins, followed by enzymatic acylation to introduce the desired side chain.

The synthesis can be broadly divided into two major stages:

  • Synthesis of the Key Intermediate: 7-Amino-3-chloro-cephalosporanic acid (7-ACCA)

  • Enzymatic Acylation to Yield this compound

Below is a diagrammatic representation of the synthetic workflow.

Figure 1. Overall synthesis pathway of this compound from Penicillin G.

Detailed Synthesis of 7-Amino-3-chloro-cephalosporanic acid (7-ACCA)

The synthesis of the crucial intermediate, 7-ACCA, from Penicillin G involves a series of chemical transformations known as the "Lilly route" or variations thereof, which primarily involve a ring expansion process.[3][4]

Step 1: Esterification of Penicillin G The carboxylic acid group of Penicillin G is first protected as an ester (e.g., p-nitrobenzyl ester) to prevent unwanted side reactions in subsequent steps.

Step 2: Oxidation to the Sulfoxide The sulfide in the thiazolidine ring of the Penicillin G ester is oxidized to a sulfoxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).

Step 3: Ring Opening The thiazolidine ring of the sulfoxide is opened under acidic conditions.

Step 4: Ring Expansion (Cyclization) The opened-ring intermediate undergoes a thermally or chemically induced intramolecular cyclization to form the six-membered dihydrothiazine ring, characteristic of the cephalosporin core.

Step 5: Oxidation to 3-Hydroxy-cephalosporin (CBG) The exocyclic double bond is oxidized to form the 3-hydroxy-cephalosporin derivative.

Step 6: Chlorination The hydroxyl group at the C-3 position is replaced with a chlorine atom using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).[3]

Step 7: Enzymatic Deacylation The phenylacetyl side chain at the C-7 position is cleaved using an immobilized enzyme, typically Penicillin G acylase, to yield 7-ACCA.[5]

Enzymatic Synthesis of this compound

The final step in the synthesis of this compound is the enzymatic coupling of 7-ACCA with an activated form of D-phenylglycine.[2][6][7] This biocatalytic approach is preferred over chemical methods due to its high stereoselectivity and milder reaction conditions, which minimize the formation of byproducts.

Step 1: Activation of D-Phenylglycine The carboxylic acid of D-phenylglycine is activated to facilitate the acylation reaction. This is commonly achieved by converting it to an ester, such as D-phenylglycine methyl ester (PGME).

Step 2: Enzymatic Acylation 7-ACCA is reacted with the activated D-phenylglycine in the presence of an immobilized enzyme, such as Penicillin G acylase from Escherichia coli or other microbial sources.[8] The enzyme catalyzes the formation of the amide bond between the amino group of 7-ACCA and the carbonyl group of the activated D-phenylglycine, resulting in the formation of this compound.

Experimental Protocols

Synthesis of 7-Phenylacetamido-3-chloro-3-cephem-4-carboxylic acid (Intermediate for 7-ACCA)

This protocol is based on the general principles outlined in the patent literature.[3]

  • Chlorination of 3-Hydroxy-cephalosporin (CBG): To a solution of the 3-hydroxy-cephalosporin derivative in a suitable organic solvent (e.g., dichloromethane), a chlorinating agent such as phosphorus pentachloride (PCl3) in a molar ratio of 1:1.2 to 1:1.5 is added at a controlled temperature of 10-30°C.[4] The reaction is monitored by a suitable chromatographic technique (e.g., TLC or HPLC) and is typically complete within 2-4 hours.[4]

  • Work-up: Upon completion, the reaction mixture is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid derivative.

Enzymatic Deacylation to 7-ACCA

This protocol is derived from patent examples.[1][5]

  • Reaction Setup: 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid (e.g., 40 g) is suspended in water (e.g., 650 g).[1]

  • pH Adjustment: The pH of the suspension is adjusted to 7.0-7.2 by the dropwise addition of a dilute sodium bicarbonate solution (e.g., 8% w/v) with stirring until the material dissolves.[1]

  • Enzyme Addition: Immobilized Penicillin G acylase (e.g., 10 g) is added to the solution.[1]

  • Reaction Maintenance: The pH of the reaction mixture is maintained at 7.9-8.0 by the controlled addition of a dilute sodium carbonate solution (e.g., 9% w/v).[1] The reaction is monitored until completion, which is indicated by a stable pH.

  • Isolation: The enzyme is removed by filtration. The pH of the filtrate is then adjusted to 2-3 with dilute hydrochloric acid to precipitate the 7-ACCA product.[1]

  • Purification: The precipitated 7-ACCA is collected by filtration, washed with water, and dried to yield the final product.[1]

Enzymatic Synthesis of this compound

The following protocol is based on procedures described in various patents.[2][8][9]

  • Reaction Setup: A reactor is charged with 7-ACCA (e.g., 58.1 mmol), water, and a catalytic amount of immobilized Penicillin G acylase mutant (e.g., 5.0 g).[8] The pH is adjusted to 7.0 with ammonia at a controlled temperature (e.g., 20°C).[8]

  • Substrate Addition: A solution of D-phenylglycine methyl ester (PGME) hydrochloride salt (e.g., 63.8 mmol) is added to initiate the enzymatic condensation.[8] To optimize the reaction and minimize byproduct formation, the PGME can be added at a constant rate over a period of time.[2]

  • Reaction Monitoring: The pH is maintained at 7.0 with the addition of ammonia.[8] The progress of the reaction is monitored by HPLC, measuring the concentrations of this compound, 7-ACCA, and PGME.

  • Product Isolation: Once the reaction reaches the desired conversion, the pH is lowered to around 5.0 with hydrochloric acid.[8] The this compound product, which precipitates from the solution, is then isolated.

  • Purification and Crystallization: The crude this compound is further purified by dissolving it in an acidic solution (e.g., pH 0.8 with HCl) and then re-precipitating it by adjusting the pH to 5.0 with ammonia in the presence of seed crystals.[8] The resulting crystalline this compound is collected by filtration, washed with water and acetone, and dried.[8]

Quantitative Data

The following tables summarize the quantitative data for the key steps in the synthesis of this compound, compiled from various sources.

Table 1: Yield and Purity Data for the Synthesis of 7-ACCA

StepStarting MaterialProductReagentsYieldPurityReference
Enzymatic Deacylation7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid7-ACCAImmobilized Penicillin G acylase, NaHCO3, Na2CO3, HCl~75-85%>98.5%[1][5][10]

Table 2: Yield and Purity Data for the Enzymatic Synthesis of this compound

Starting MaterialsProductEnzymeMolar Ratio (PGME:7-ACCA)Conversion YieldIsolated YieldPurityReference
7-ACCA, PGMEThis compoundImmobilized Penicillin G acylase~1.1:1>97%~90%99.4%[2]
7-ACCA, PGMEThis compoundImmobilized Penicillin G acylase2:1 to 3:194-98%--[9][11]
7-ACCA, D-HPGMCefadroxil analogImmobilized Penicillin G acylase4:176.5%--[6]

Characterization Data

The structural elucidation and purity assessment of this compound and its intermediates are performed using a combination of spectroscopic and chromatographic techniques.

Table 3: Spectroscopic Data for this compound

TechniqueKey Data
1H NMR The 1H NMR spectrum of this compound exhibits characteristic signals for the protons of the cephem nucleus and the phenylglycyl side chain. Key signals include the doublets for the β-lactam protons, the signals for the phenyl group, and the α-amino proton.
13C NMR The 13C NMR spectrum provides detailed information about the carbon skeleton of the molecule, with distinct resonances for the carbonyl carbons of the β-lactam and the carboxylic acid, the carbons of the aromatic ring, and the carbons of the cephem core.
FTIR (cm-1) The IR spectrum of this compound shows characteristic absorption bands for the β-lactam carbonyl (~1770 cm-1), the amide carbonyl (~1680 cm-1), the carboxylic acid C=O (~1720 cm-1), and N-H and O-H stretching vibrations.[12][13]
Mass Spectrometry Electrospray ionization mass spectrometry (ESI-MS) typically shows the protonated molecular ion [M+H]+. Tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns useful for structural confirmation.[14]

Conclusion

The discovery and synthesis of this compound represent a significant chapter in the history of antibiotic development. The multi-step synthesis, culminating in a highly efficient and stereoselective enzymatic acylation, showcases the power of combining traditional organic chemistry with modern biocatalysis. This technical guide has provided a comprehensive overview of the synthetic pathway, detailed experimental protocols for key transformations, and a summary of the quantitative and characterization data, serving as a valuable resource for professionals in the field of drug development and medicinal chemistry. The continued understanding and potential optimization of this synthesis pathway remain important for ensuring the availability of this vital antibiotic.

References

Cefaclor: An In-depth Analysis of its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cefaclor is a second-generation oral cephalosporin antibiotic that has been a mainstay in the treatment of various bacterial infections for decades.[1][2] Its efficacy is rooted in its specific mechanism of action and its broad spectrum of activity against a range of common pathogens. This technical guide provides a detailed analysis of this compound's antibacterial spectrum, supported by quantitative data, experimental protocols, and visual representations of its molecular interactions and testing methodologies.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs), which are located on the inner membrane of the bacterial cell wall.[1] These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.

By binding to and inactivating these PBPs, this compound disrupts the cross-linking of peptidoglycan chains. This interference weakens the cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately leading to cell death.[1]

G cluster_bacterium Bacterial Cell Cefaclor_ext This compound (Extracellular) PBP Penicillin-Binding Proteins (PBPs) Cefaclor_ext->PBP Binds to Peptidoglycan Peptidoglycan Synthesis Cefaclor_ext->Peptidoglycan Inhibits CellWall Bacterial Cell Wall PBP->Peptidoglycan Catalyzes Peptidoglycan->CellWall Strengthens CellLysis Cell Lysis & Bacterial Death Peptidoglycan->CellLysis Disruption leads to G Start Start Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Start->Inoculum Swab Swab Mueller-Hinton agar plate Inoculum->Swab Disk Aseptically apply this compound disk (30 µg) Swab->Disk Incubate Incubate at 35°C for 16-20 hours Disk->Incubate Measure Measure the diameter of the zone of inhibition (mm) Incubate->Measure Interpret Interpret results as Susceptible, Intermediate, or Resistant Measure->Interpret End End Interpret->End G Start Start Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Start->Inoculum Swab Swab Mueller-Hinton agar plate Inoculum->Swab Strip Apply this compound E-test strip Swab->Strip Incubate Incubate at 35°C for 16-20 hours Strip->Incubate Read Read the MIC value where the ellipse of inhibition intersects the strip Incubate->Read End End Read->End

References

Determining the Precise Molecular Weight and Formula of Cefaclor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies used to determine the precise molecular weight and chemical formula of Cefaclor, a second-generation cephalosporin antibiotic. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and analytical chemistry. This guide outlines the key physicochemical properties of this compound, details the experimental protocols for its characterization, and presents a logical workflow for formula determination.

Physicochemical Properties of this compound

This compound can exist in two primary forms: anhydrous and monohydrate. It is crucial to distinguish between these forms as their molecular weights and formulas differ. The quantitative data for both forms are summarized in the tables below.

Table 1: Molecular Formula and Weight of this compound

FormChemical FormulaAverage Molecular Weight ( g/mol )Monoisotopic Mass (Da)
Anhydrous C₁₅H₁₄ClN₃O₄S367.81367.0393548
Monohydrate C₁₅H₁₄ClN₃O₄S·H₂O385.82385.0499195

Table 2: Elemental Composition of this compound

FormElementSymbolMass Percentage (%)
Anhydrous CarbonC48.98
HydrogenH3.84
ChlorineCl9.64
NitrogenN11.42
OxygenO17.40
SulfurS8.72
Monohydrate CarbonC46.70
HydrogenH4.18
ChlorineCl9.19
NitrogenN10.89
OxygenO20.73
SulfurS8.31

Experimental Protocols

The determination of the molecular weight and formula of a pharmaceutical compound like this compound relies on a combination of high-precision analytical techniques. The two primary methods employed are High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis.

High-Resolution Mass Spectrometry for Molecular Weight Determination

High-resolution mass spectrometry is a powerful technique used to accurately measure the mass-to-charge ratio (m/z) of ionized molecules, which allows for the determination of the monoisotopic molecular weight.[1]

Methodology:

  • Sample Preparation: A dilute solution of the this compound reference standard is prepared in a suitable solvent, such as a mixture of water and acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used.[2] Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound and is typically operated in positive ion mode.[3]

  • Instrument Calibration: The mass spectrometer is calibrated using a standard of known mass to ensure high mass accuracy, typically within 5 parts per million (ppm).

  • Data Acquisition: The this compound solution is introduced into the mass spectrometer. The instrument is set to acquire full scan mass spectra over a relevant m/z range. The protonated molecule, [M+H]⁺, is the primary ion of interest for determining the molecular weight.

  • Data Analysis: The acquired mass spectrum will show a peak corresponding to the [M+H]⁺ ion. The precise m/z value of this peak is used to calculate the monoisotopic mass of the neutral this compound molecule. For this compound anhydrous, this would be the mass of the most abundant isotopes of each element in the molecule.

Elemental Analysis for Empirical Formula Determination

Elemental analysis, specifically CHNS analysis, is a combustion-based technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample.[4][5] This data is fundamental for calculating the empirical formula.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in a tin or silver capsule.

  • Instrumentation: A CHNS elemental analyzer is used. This instrument consists of a combustion furnace, a reduction tube, gas separation columns, and a thermal conductivity detector (TCD).

  • Combustion: The sample is combusted at a high temperature (around 1000°C) in an oxygen-rich atmosphere. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂).[5]

  • Reduction and Separation: The combustion gases are passed through a reduction tube containing copper to remove excess oxygen and convert nitrogen oxides to N₂. The resulting gases (CO₂, H₂O, N₂, and SO₂) are then separated using a gas chromatography column.

  • Detection and Quantification: The separated gases are detected by a thermal conductivity detector. The signal from the detector is proportional to the concentration of each gas. By comparing the signals from the sample to those of a known standard, the mass percentages of C, H, N, and S in the this compound sample are determined. The percentage of oxygen is typically determined by pyrolysis in a separate analysis or by difference.

  • Empirical Formula Calculation: The mass percentages of each element are converted to mole ratios. These ratios are then simplified to the smallest whole numbers to establish the empirical formula.

Workflow for Molecular Formula Determination

The determination of the precise molecular formula of this compound is a systematic process that integrates the data from both high-resolution mass spectrometry and elemental analysis.

G cluster_0 Experimental Analysis cluster_1 Data Processing and Formula Determination A This compound Sample B High-Resolution Mass Spectrometry A->B C Elemental Analysis (CHNS) A->C D Precise Molecular Weight B->D E Elemental Composition (%) C->E H Determine Molecular Formula Multiplier (n = Molecular Weight / Empirical Formula Mass) D->H F Calculate Empirical Formula E->F G Calculate Empirical Formula Mass F->G I Determine Molecular Formula (Empirical Formula)n F->I G->H H->I J Final Validated Molecular Formula I->J

Workflow for determining the molecular formula of this compound.

This workflow illustrates the logical progression from initial sample analysis to the final validation of the molecular formula. The precise molecular weight obtained from mass spectrometry serves to confirm the molecular formula derived from the empirical formula and its calculated mass. This integrated approach ensures a high degree of confidence in the final assigned molecular structure.

References

Methodological & Application

Standard Operating Procedures for Cefaclor In Vitro Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed standard operating procedures for determining the in vitro susceptibility of bacteria to Cefaclor, a second-generation cephalosporin antibiotic. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2] Accurate and reproducible susceptibility testing is crucial for clinical diagnostics, antimicrobial stewardship, and drug development.[3]

Overview of In Vitro Susceptibility Testing Methods for this compound

The most common methods for determining the in vitro susceptibility of bacteria to this compound are:

  • Broth Dilution: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[1][3][4] It can be performed in a microdilution (using 96-well plates) or macrodilution format.[1]

  • Disk Diffusion (Kirby-Bauer Test): This is a qualitative or semi-quantitative method where a paper disk impregnated with a specific concentration of this compound (typically 30 µg) is placed on an agar plate inoculated with the test organism.[2][3][5] The diameter of the zone of growth inhibition around the disk is measured and correlated to susceptibility categories (Susceptible, Intermediate, Resistant).[5]

  • Gradient Diffusion (E-test): This method uses a plastic strip with a predefined gradient of this compound concentrations on one side.[3] The strip is placed on an inoculated agar plate, and the MIC is read where the elliptical zone of inhibition intersects the strip.[3]

Data Presentation: Interpretive Criteria and Quality Control Ranges

Quantitative data for this compound susceptibility testing is summarized below. It is critical to refer to the latest versions of CLSI M100 and EUCAST breakpoint tables for the most current information.[2][6]

Table 1: this compound Minimum Inhibitory Concentration (MIC) Interpretive Criteria (µg/mL)

OrganismMethodSusceptible (S)Intermediate (I)Resistant (R)
Haemophilus influenzaeCLSI≤ 816≥ 32

Note: Data for Enterobacterales and Staphylococcus aureus are not consistently available in recent public documents; refer to the latest CLSI M100 and EUCAST breakpoint tables for guidance.[2]

Table 2: this compound (30 µg) Disk Diffusion Zone Diameter Interpretive Criteria (mm)

OrganismMethodSusceptible (S)Intermediate (I)Resistant (R)
Haemophilus influenzaeCLSI≥ 2017-19≤ 16

Note: Data for Enterobacterales and Staphylococcus aureus are not consistently available in recent public documents; refer to the latest CLSI M100 and EUCAST breakpoint tables for guidance.[2]

Table 3: Quality Control (QC) Ranges for this compound Susceptibility Testing

Quality Control StrainMethodThis compound ConcentrationAcceptable Range
Escherichia coli ATCC® 25922Disk Diffusion30 µg23-27 mm
Staphylococcus aureus ATCC® 25923Disk Diffusion30 µg27-31 mm
Haemophilus influenzae ATCC® 49766Disk Diffusion30 µg25-31 mm

Note: These QC ranges are essential for ensuring the accuracy and reproducibility of the test results.[7] It is imperative to use well-characterized QC strains from a reputable source, such as the American Type Culture Collection (ATCC) or the National Collection of Type Cultures (NCTC).[8][9]

Experimental Protocols

Adherence to standardized protocols is critical for obtaining reliable and reproducible results.[7]

Broth Microdilution MIC Assay

This protocol is based on CLSI guidelines.[1]

1. Preparation of this compound Stock Solution:

  • Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL or another suitable high concentration.[1]
  • The solvent used should be appropriate for this compound and should not affect bacterial growth at its final concentration in the assay.[1]
  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.[1]

2. Preparation of this compound Dilutions in a 96-Well Microtiter Plate:

  • Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.[1]
  • Add 100 µL of the this compound stock solution to well 1.[1]
  • Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down.[1]
  • Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10.[1]
  • Well 11 will serve as the growth control (no antibiotic).[1]
  • Well 12 will serve as the sterility control (no inoculum).[1]

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.[1]
  • Transfer the colonies to a tube of sterile saline or broth.[1]
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]
  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[7]

4. Inoculation:

  • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each test well will be 100 µL.[1]

5. Incubation:

  • Cover the microtiter plate with a lid to prevent evaporation.[1]
  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[1] For fastidious organisms like Haemophilus influenzae, incubation should be in a CO₂-enriched atmosphere (5%).[1]

6. Reading and Interpreting Results:

  • After incubation, examine the plate for bacterial growth. The sterility control (well 12) should show no growth, and the growth control (well 11) should show turbidity.[1]
  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[1]

Disk Diffusion (Kirby-Bauer) Assay

This protocol is based on CLSI guidelines.[2]

1. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.[2]
  • Transfer the colonies to a tube containing 4-5 mL of sterile saline or Mueller-Hinton broth.[2]
  • Vortex the tube to create a smooth suspension.[2]
  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[2]

2. Inoculation of Agar Plate:

  • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.[2]
  • Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.[2]
  • Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[2] For H. influenzae, use Haemophilus Test Medium (HTM).[7][10]

3. Application of this compound Disk:

  • Using sterile forceps, aseptically place a this compound (30 µg) disk onto the surface of the inoculated agar plate.[2]
  • Gently press the disk down to ensure complete contact with the agar surface. Do not move the disk once it has been placed.[2]
  • If testing multiple antimicrobial agents on the same plate, ensure the disks are spaced at least 24 mm from center to center to prevent overlapping of the zones of inhibition.[2]

4. Incubation:

  • Invert the plates and incubate them at 35 ± 2°C for 16-20 hours in ambient air.[2] For H. influenzae, incubate in a CO₂-enriched atmosphere.[2]

5. Measuring and Interpreting Results:

  • After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter using a ruler or caliper.[5][7]
  • Interpret the results as Susceptible, Intermediate, or Resistant by comparing the measured zone diameter to the established interpretive criteria (see Table 2).[5]

Mandatory Visualizations

Experimental Workflow for this compound In Vitro Susceptibility Testing

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate Pure Culture Isolate Pure Culture Prepare Inoculum (0.5 McFarland) Prepare Inoculum (0.5 McFarland) Isolate Pure Culture->Prepare Inoculum (0.5 McFarland) Inoculate Media Inoculate Media Prepare Inoculum (0.5 McFarland)->Inoculate Media Prepare Media (Broth/Agar) Prepare Media (Broth/Agar) Prepare Media (Broth/Agar)->Inoculate Media Prepare this compound Dilutions/Disks Prepare this compound Dilutions/Disks Apply this compound Apply this compound Prepare this compound Dilutions/Disks->Apply this compound Inoculate Media->Apply this compound Incubate (35°C, 16-20h) Incubate (35°C, 16-20h) Apply this compound->Incubate (35°C, 16-20h) Read Results (MIC/Zone Diameter) Read Results (MIC/Zone Diameter) Incubate (35°C, 16-20h)->Read Results (MIC/Zone Diameter) Compare to Breakpoints Compare to Breakpoints Read Results (MIC/Zone Diameter)->Compare to Breakpoints Determine Susceptibility (S/I/R) Determine Susceptibility (S/I/R) Compare to Breakpoints->Determine Susceptibility (S/I/R)

Caption: Workflow for this compound in vitro susceptibility testing.

Logical Relationship for Interpreting Susceptibility Results

G Start Start Measure Result Measure Result (MIC or Zone Diameter) Start->Measure Result Compare to S Breakpoint Result ≤ S Breakpoint? (MIC) Result ≥ S Breakpoint? (Zone) Measure Result->Compare to S Breakpoint Compare to R Breakpoint Result > R Breakpoint? (MIC) Result < R Breakpoint? (Zone) Compare to S Breakpoint->Compare to R Breakpoint No Susceptible Susceptible (S) Compare to S Breakpoint->Susceptible Yes Intermediate Intermediate (I) Compare to R Breakpoint->Intermediate No Resistant Resistant (R) Compare to R Breakpoint->Resistant Yes End End Susceptible->End Intermediate->End Resistant->End

Caption: Logic for interpreting susceptibility test results.

References

Application Notes and Protocols for Cefaclor Quantification in Plasma by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantification of Cefaclor in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies described are compiled from validated methods in peer-reviewed scientific literature, offering robust and reproducible procedures for pharmacokinetic and bioequivalence studies.

Introduction

This compound is a second-generation cephalosporin antibiotic used to treat a variety of bacterial infections. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic analysis, dose optimization, and bioequivalence studies. This document outlines a reliable and validated HPLC method for the determination of this compound in human plasma. The primary sample preparation technique highlighted is protein precipitation, a straightforward and effective method for removing interfering plasma proteins.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (e.g., Cephradine, 2-acetamidophenol, or Cephalexin)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Perchloric acid

  • Trichloroacetic acid (TCA)

  • Sodium 1-pentanesulfonate

  • Triethylamine

  • Phosphoric acid

  • Potassium dihydrogen phosphate (KH2PO4)

  • Human plasma (drug-free)

  • Milli-Q or ultrapure water

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following table summarizes typical chromatographic conditions compiled from various validated methods.

Table 1: Chromatographic Conditions for this compound Quantification

ParameterMethod 1Method 2Method 3
HPLC Column C18 (250 mm x 4.6 mm, 5 µm)[1][2]C18 (150 mm x 4.6 mm, 5 µm)[3]C8 (250 x 4 mm, 5 µm)[4]
Mobile Phase Sodium 1-pentanesulfonate, water, triethylamine, and methanol; pH adjusted to 2.5 with phosphoric acid[1][2]Water and methanol (88:12, v/v)[3]0.025 M KH2PO4 (pH 2.2) and methanol (75:25, v/v)[4]
Flow Rate 1.5 mL/min[1][2]0.8 mL/min[3]1.2 mL/min[4]
Detection Wavelength 265 nm[1][2][3]260 nm[5]255 nm[4]
Injection Volume 50 µL[6]Not Specified120 µL[4]
Column Temperature Ambient30 °C[3]25 °C[4]
Internal Standard Not SpecifiedCephradine[3]Cephalexin[4]
Retention Time (this compound) ~17 min[1][2]Not Specified~8.3 min[4]
Retention Time (IS) Not ApplicableNot Specified~9.3 min (Cephalexin)[4]
Preparation of Standard and Stock Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of water or mobile phase.[4] This solution should be stored at 4°C.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Cephradine) in methanol.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable diluent to create calibration standards.

Preparation of Calibration Standards and Quality Control Samples
  • Spike appropriate volumes of the this compound working standard solutions into drug-free human plasma to obtain final concentrations for the calibration curve. A typical calibration range is 0.2 to 30 µg/mL.[4]

  • Similarly, prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

Sample Preparation: Protein Precipitation

This protocol details two common protein precipitation methods using perchloric acid or trichloroacetic acid.

Method A: Perchloric Acid Precipitation [5]

  • To 500 µL of plasma sample (calibration standard, QC, or unknown sample), add a fixed amount of internal standard.

  • Add an equal volume of cold perchloric acid to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at a high speed (e.g., 4500 x g) for 5-10 minutes.

  • Carefully collect the supernatant and inject a portion into the HPLC system.

Method B: Trichloroacetic Acid (TCA) Precipitation [3][4]

  • To 250 µL of the plasma sample, add 250 µL of 6% (v/v) trichloroacetic acid.[4]

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[4]

  • Centrifuge the sample at 4000 rpm for 5 minutes.[4]

  • Collect the supernatant for injection into the HPLC system.[4]

Method Validation Data

The following tables summarize the validation parameters from published methods, demonstrating the reliability and robustness of the HPLC quantification of this compound in plasma.

Table 2: Linearity and Range

Linearity Range (µg/mL)Correlation Coefficient (r²)Reference
0.39 - 500.999[1][2]
0.5 - 300.9997[5][7]
0.2 - 30> 0.999[4]
0.1 - 10Not Specified[3]
0.5 - 2500.9987[8]

Table 3: Precision and Accuracy

Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
2, 8, 25< 5.5Not Specified0.5 to 3.8
Not Specified< 12< 12± 3[9]
0.5, 2.5, 5≤ 4.92Not Specified98.03 - 103.85

Table 4: Recovery and Limit of Quantification

Recovery (%)Limit of Quantification (LOQ) (µg/mL)Reference
94.7 ± 3.20.1[5][7]
Not Specified0.1[4]
Not Specified0.2
Not Specified0.1 (as ng/mL)[9]
98.03 - 103.850.071

Experimental Workflow and Diagrams

The following diagrams illustrate the logical workflow of the this compound quantification process.

G cluster_prep Sample & Standard Preparation cluster_extraction Protein Precipitation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Plasma_Sample Plasma Sample (Unknown, QC, Blank) Add_Precipitant Add Precipitating Agent (e.g., TCA, Perchloric Acid) Plasma_Sample->Add_Precipitant Plasma_Sample->Add_Precipitant Cefaclor_Standard This compound Stock Solution Spiking Spike Standards into Blank Plasma Cefaclor_Standard->Spiking Internal_Standard Internal Standard Stock Internal_Standard->Plasma_Sample Internal_Standard->Spiking Calibration_Standards Calibration Curve & QC Samples Spiking->Calibration_Standards Calibration_Standards->Add_Precipitant Calibration_Standards->Add_Precipitant Vortex Vortex Mix Add_Precipitant->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant HPLC_Injection Inject into HPLC System Collect_Supernatant->HPLC_Injection Collect_Supernatant->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Data_Acquisition->Peak_Integration Calibration_Curve_Plot Plot Calibration Curve Peak_Integration->Calibration_Curve_Plot Quantification Quantify this compound Concentration Calibration_Curve_Plot->Quantification

Caption: Experimental workflow for this compound quantification in plasma.

G start Start prep_stock Prepare Stock Solutions (this compound & Internal Standard) start->prep_stock sample_collection Collect Unknown Plasma Samples start->sample_collection prep_cal_qc Prepare Calibration Standards & QCs in Blank Plasma prep_stock->prep_cal_qc add_is Add Internal Standard to all Samples (Cal, QC, Unknown) prep_cal_qc->add_is sample_collection->add_is protein_precip Perform Protein Precipitation add_is->protein_precip centrifuge Centrifuge Samples protein_precip->centrifuge supernatant_transfer Transfer Supernatant to Autosampler Vials centrifuge->supernatant_transfer hplc_analysis Analyze by HPLC-UV supernatant_transfer->hplc_analysis data_processing Integrate Peaks & Calculate Peak Area Ratios hplc_analysis->data_processing calibration_curve Construct Calibration Curve data_processing->calibration_curve concentration_calc Calculate this compound Concentration in Unknowns calibration_curve->concentration_calc end End concentration_calc->end

References

Preparation of Cefaclor stock solutions for use in cell culture experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cefaclor is a second-generation cephalosporin antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[1] Its primary application is in the treatment of bacterial infections.[2] However, its use in in vitro studies, particularly those involving mammalian cell cultures, necessitates precise preparation and a clear understanding of its physicochemical properties to ensure experimental reproducibility and accuracy. These application notes provide comprehensive protocols for the preparation of this compound stock solutions for cell culture applications, along with essential data on its solubility, stability, and mechanism of action.

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is crucial for its effective use in experimental research. Key quantitative data are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₄ClN₃O₄S[1]
Molecular Weight 367.81 g/mol [1]
Appearance White to yellowish-white crystalline powder[1]
Water Solubility Slightly soluble (2.5 mg/mL at 25°C)[1][3]
DMSO Solubility 22 mg/mL (57.02 mM)[1][4]
Ethanol Solubility Insoluble[1][4]
Stability in Aqueous Solution Unstable, particularly at neutral and alkaline pH. It is recommended to prepare solutions fresh.[1]
Storage (Powder) Store at room temperature (15°C to 30°C).[2][5]
Storage (Liquid in DMSO) Store at -20°C for long-term storage.[6]
Storage (Aqueous Suspension) Refrigerate (2°C to 8°C) and use within 14 days.[2][5]

Experimental Protocols

Due to its limited water solubility and instability in aqueous solutions, the recommended solvent for preparing high-concentration stock solutions of this compound for cell culture experiments is dimethyl sulfoxide (DMSO).

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Cell culture-grade Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Weighing: In a sterile tube, accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 27.19 mM).[1]

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to no more than 37°C may facilitate dissolution, but should be applied with caution due to the compound's instability.[1]

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C. Protect from light.[1][6]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.[1]

Protocol 2: Preparation of Working Solutions

Materials:

  • This compound stock solution in DMSO

  • Pre-warmed cell culture medium or experimental buffer

  • Sterile tubes

Procedure:

  • Calculation: Determine the volume of the this compound stock solution required to obtain the desired final concentration in your experiment.

  • Dilution: Aseptically add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium or buffer.

  • Mixing: Mix the working solution thoroughly by gentle pipetting or inversion before adding it to the cells. It is recommended to prepare working solutions fresh for each experiment.[1]

Mechanism of Action

This compound is a beta-lactam antibiotic that inhibits the final stage of bacterial cell wall synthesis.[7][8] It specifically binds to penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan.[9][10] This disruption of the cell wall structure leads to cell lysis and bacterial death.[9] While its primary target is bacterial, some studies in animal models suggest potential off-target effects in mammalian systems, such as the stimulation of cholecystokinin (CCK) release.[1] The direct signaling pathways in isolated mammalian cells are not yet fully understood.

Experimental Workflow and Diagrams

The following diagram illustrates a general workflow for utilizing this compound in cell culture-based experiments.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_prep Prepare this compound Stock Solution (in DMSO) working_prep Prepare Working Solutions (in Media) stock_prep->working_prep treatment Treat Cells with This compound Working Solution working_prep->treatment cell_seeding Seed Cells cell_seeding->treatment incubation Incubate for Desired Time treatment->incubation assay Perform Cellular Assay (e.g., Viability, Gene Expression) incubation->assay data_analysis Data Analysis assay->data_analysis

Caption: General experimental workflow for in vitro studies with this compound.

The following diagram illustrates the primary mechanism of action of this compound.

G This compound This compound pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Binds to crosslinking Peptidoglycan Cross-linking pbp->crosslinking Inhibits cell_wall Bacterial Cell Wall Synthesis crosslinking->cell_wall Essential for lysis Cell Lysis and Death cell_wall->lysis Disruption leads to

Caption: Mechanism of action of this compound.

References

Application of Cefaclor in Elucidating Bacterial Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cefaclor, a second-generation cephalosporin antibiotic, as a tool in scientific research to investigate the multifaceted mechanisms of bacterial resistance. Detailed protocols for key experiments are provided, along with quantitative data to facilitate comparative analysis and visual diagrams of relevant biological pathways and experimental procedures.

This compound acts by inhibiting the synthesis of the bacterial cell wall, a mechanism shared with other β-lactam antibiotics.[1][2] Its clinical efficacy, however, is threatened by the emergence of bacterial resistance.[3] Understanding the molecular underpinnings of this resistance is critical for the development of novel therapeutic strategies. The primary mechanisms of resistance to this compound include enzymatic degradation by β-lactamases, modification of the target penicillin-binding proteins (PBPs), and reduced intracellular drug accumulation due to decreased membrane permeability or active efflux.[4][5]

I. Key Mechanisms of Bacterial Resistance to this compound

Bacteria have evolved several strategies to counteract the antimicrobial effects of this compound. These can be broadly categorized as:

  • Enzymatic Degradation: The most common mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring of this compound, rendering it inactive.[3][6] this compound's stability against different types of β-lactamases varies; for instance, it is reported to be resistant to type III (TEM) β-lactamases but susceptible to degradation by type I, IV, and V β-lactamases.[7][8]

  • Target Modification: Alterations in the structure of penicillin-binding proteins (PBPs), the primary targets of this compound, can reduce the binding affinity of the antibiotic.[4][5] This prevents the inhibition of cell wall synthesis, allowing the bacteria to survive and replicate.

  • Reduced Intracellular Concentration: Gram-negative bacteria can limit the intracellular accumulation of this compound by either reducing the permeability of their outer membrane or by actively pumping the antibiotic out of the cell using efflux pumps.[4][5][9]

II. Quantitative Data: In Vitro Activity of this compound

The following tables summarize the in vitro activity of this compound against various bacterial pathogens, providing Minimum Inhibitory Concentration (MIC) values. These values are crucial for assessing the susceptibility of different strains and the impact of resistance mechanisms.

Table 1: MIC of this compound Against Various Bacterial Isolates

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Escherichia coli (Hospital and Community Urinary Tract Isolates)4892 (Hospital), 1.5 (Community)-0.125-96[10]
Escherichia coli (General Isolates)321--50% resistance[10]
Streptococcus pneumoniae---4- to 16-fold more active than cephalexin[11]
Haemophilus influenzae---4- to 16-fold more active than cephalexin[11]
Penicillin-susceptible Staphylococcus aureus-Mean MIC: 0.93--[12]
Penicillin-resistant Staphylococcus aureus-Mean MIC: 1.44--[12]

Table 2: In Vitro Activity of this compound in Combination with β-Lactamase Inhibitors Against Extended-Spectrum Beta-Lactamase (ESBL)-Producing E. coli [9][13]

Antimicrobial Agent(s)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Restoration (%)
This compound (CFC)>128>128>1280
This compound + Clavulanic Acid (CA)-8/48/454
This compound + Sulbactam (SUL)-8/48/454
This compound + CA + SUL-8/4/464/32/3258

III. Experimental Protocols

Detailed methodologies for key experiments used to investigate this compound resistance mechanisms are provided below.

A. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., distilled water). Filter-sterilize the solution.[3]

  • Preparation of Microtiter Plates: Add 100 µL of sterile cation-adjusted Mueller-Hinton broth (CAMHB) to all wells of a 96-well microtiter plate.[3]

  • Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution directly in the microtiter plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).[3]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[3]

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.[10]

B. β-Lactamase Activity Assay

This assay measures the activity of β-lactamase enzymes produced by bacteria, which can inactivate this compound.[3]

Protocol:

  • Preparation of Bacterial Lysate: Grow the bacterial strain to the mid-log phase and harvest the cells by centrifugation. Resuspend the cell pellet in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0) and lyse the cells to release the enzymes.[3]

  • Assay Reaction: In a microplate well, combine the bacterial lysate with a solution of a chromogenic cephalosporin substrate (e.g., nitrocefin).

  • Measurement: Monitor the change in absorbance over time at a specific wavelength using a microplate reader. The rate of color change is proportional to the β-lactamase activity.[3]

C. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to quantify the expression levels of genes involved in resistance, such as those encoding β-lactamases, PBPs, or efflux pump components.[3]

Protocol:

  • RNA Extraction: Grow the bacterial strain under specific conditions (e.g., with and without sub-inhibitory concentrations of this compound). Extract total RNA from the bacterial cells using a commercial kit, including a DNase treatment step to eliminate genomic DNA contamination.[3]

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[3]

  • Real-Time PCR: Perform real-time PCR using gene-specific primers for the target genes and a reference gene. The relative expression of the target genes can be calculated using the ΔΔCt method.[3]

D. Checkerboard Assay for Synergy Testing

This protocol is used to assess the synergistic, additive, or antagonistic effects of combining this compound with a resistance-modifying agent, such as a β-lactamase inhibitor.[9]

Protocol:

  • Plate Setup: In a 96-well microtiter plate, create a matrix of varying concentrations of this compound and the test agent (e.g., clavulanic acid) by serial dilutions along the rows and columns, respectively.[9]

  • Inoculation: Add the prepared bacterial inoculum to each well.[9]

  • Controls: Include wells with only this compound, only the test agent, and a growth control without any antimicrobial agents.[9]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[9]

  • Analysis: Determine the MIC for each combination and calculate the Fractional Inhibitory Concentration (FIC) index to assess synergy.[9]

IV. Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound resistance.

G cluster_0 Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibition CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Weakened wall leads to

Caption: Mechanism of action of this compound.

G Start Start PrepareStock Prepare this compound Stock Solution Start->PrepareStock PreparePlates Prepare 96-well Microtiter Plates PrepareStock->PreparePlates SerialDilution Perform Serial Dilutions of this compound PreparePlates->SerialDilution PrepareInoculum Prepare Bacterial Inoculum SerialDilution->PrepareInoculum InoculatePlates Inoculate Plates PrepareInoculum->InoculatePlates Incubate Incubate Plates (35-37°C, 16-24h) InoculatePlates->Incubate ReadMIC Determine MIC Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for MIC determination.

G cluster_1 Bacterial Cell Interior Cefaclor_in Intracellular this compound BetaLactamase β-Lactamase Cefaclor_in->BetaLactamase Hydrolysis AlteredPBP Altered PBP Cefaclor_in->AlteredPBP Reduced Binding EffluxPump Efflux Pump Cefaclor_in->EffluxPump Export Inactivethis compound Inactive this compound BetaLactamase->Inactivethis compound Cefaclor_out Extracellular this compound EffluxPump->Cefaclor_out

Caption: Major mechanisms of this compound resistance.

References

In Vitro Synergistic Effects of Cefaclor with Other Antibiotic Classes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefaclor is a second-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis.[1] With the rise of antimicrobial resistance, combination therapies that enhance the efficacy of existing antibiotics are of critical interest. This document provides a detailed overview of the in vitro synergistic effects of this compound when combined with other classes of antibiotics. The application notes summarize key quantitative data from published studies and provide detailed experimental protocols for assessing synergy.

The most significant body of evidence for this compound's synergistic activity is with β-lactamase inhibitors, which protect this compound from enzymatic degradation by bacteria.[2] There is also emerging research on its synergy with non-antibiotic agents like sophorolipids.[2] However, a notable gap exists in the literature regarding the in vitro synergistic potential of this compound with other major antibiotic classes such as macrolides, aminoglycosides, and fluoroquinolones.[3]

Data Presentation: Quantitative Summary of Synergistic Effects

The following tables summarize the available quantitative data on the synergistic effects of this compound with other agents.

Table 1: In Vitro Synergy of this compound with β-Lactamase Inhibitors against ESBL-Producing E. coli [4][5][6][7][8]

CombinationMetricValue (µg/mL)
This compound (alone)MIC50>128
MIC90>128
This compound + Clavulanic AcidMIC508/4
MIC908/4
This compound + SulbactamMIC508/4
MIC908/4
This compound + Clavulanic Acid + SulbactamMIC508/4/4
MIC9064/32/32

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: In Vitro Synergy of this compound with Sophorolipids against E. coli [3]

Time (hours)This compound Alone (% Reduction in CFU)This compound + Sophorolipid (% Reduction in CFU)Sophorolipid Alone (% Reduction in CFU)
2~50~98<20
4~75~98~30
6~98>99~40

CFU: Colony Forming Units. Data is approximated from graphical representations in the source study.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted to test the synergy of this compound with a wide range of compounds.

Checkerboard Microdilution Assay

This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.

Protocol:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the test antibiotic in an appropriate solvent and dilute to the desired starting concentration in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.

    • Dispense 50 µL of the this compound stock solution into the first well of each row and perform serial twofold dilutions along the rows.

    • Dispense 50 µL of the second antibiotic's stock solution into the first well of each column and perform serial twofold dilutions down the columns.

    • This creates a matrix of decreasing concentrations of both antibiotics.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C for 18-24 hours.

  • Reading Results: Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.

  • FIC Index Calculation: Calculate the FIC index using the following formula: FIC Index = (MIC of this compound in combination / MIC of this compound alone) + (MIC of test antibiotic in combination / MIC of test antibiotic alone).

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive: 0.5 < FIC Index ≤ 1

    • Indifference: 1 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Time-Kill Curve Assay

This assay assesses the bactericidal or bacteriostatic activity of an antibiotic combination over time.

Protocol:

  • Bacterial Culture Preparation: Grow a bacterial culture to the logarithmic phase in CAMHB.

  • Inoculum Preparation: Dilute the bacterial culture to a starting concentration of approximately 5 x 10^5 CFU/mL in flasks containing CAMHB.

  • Experimental Setup: Prepare flasks with:

    • No antibiotic (growth control)

    • This compound alone (at a relevant concentration, e.g., 0.5 x MIC)

    • Test antibiotic alone (at a relevant concentration, e.g., 0.5 x MIC)

    • This compound and the test antibiotic in combination.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

  • Viable Cell Counting: Perform serial dilutions of the collected samples and plate them on appropriate agar plates. Incubate the plates overnight and count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition.

  • Interpretation of Results:

    • Synergy: A ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[9]

    • Bactericidal activity: A ≥3-log10 reduction in CFU/mL at 24 hours compared to the initial inoculum.[9]

    • Bacteriostatic activity: A <3-log10 reduction in CFU/mL at 24 hours compared to the initial inoculum.[9]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of synergy between this compound and β-lactamase inhibitors, and the general workflow for in vitro synergy testing.

Synergy_Mechanism This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Inactivatedthis compound Inactivated This compound This compound->Inactivatedthis compound CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibits BetaLactamase β-Lactamase Enzyme BetaLactamase->this compound Degrades BetaLactamase->Inactivatedthis compound Inhibitor β-Lactamase Inhibitor Inhibitor->BetaLactamase Inactivates

This compound and β-Lactamase Inhibitor Synergy.

Synergy_Workflow cluster_prep Preparation cluster_assay Synergy Assays cluster_analysis Data Analysis cluster_interpretation Interpretation Isolate Bacterial Isolate Selection Media Media and Reagent Preparation Isolate->Media Antibiotics Antibiotic Stock Solution Preparation Media->Antibiotics Checkerboard Checkerboard Assay (FIC Index) Antibiotics->Checkerboard TimeKill Time-Kill Curve Assay Antibiotics->TimeKill MIC MIC Determination Checkerboard->MIC Plot Plot Time-Kill Curves TimeKill->Plot FIC FIC Index Calculation MIC->FIC Result Synergy, Additivity, Indifference, or Antagonism FIC->Result Plot->Result

General Workflow for In Vitro Synergy Testing.

Future Research Directions

The lack of published data on the in vitro synergistic effects of this compound with macrolides, aminoglycosides, and fluoroquinolones presents a significant research opportunity. Investigating these combinations against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including resistant strains, could unveil novel therapeutic strategies. The experimental protocols outlined in this document provide a robust framework for conducting such studies. Researchers are encouraged to employ both checkerboard and time-kill assays to thoroughly characterize the nature of these potential interactions.

References

Step-by-step guide to Cefaclor diffusion disk susceptibility testing.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for performing Cefaclor diffusion disk susceptibility testing, commonly known as the Kirby-Bauer test. This standardized method is essential for evaluating the in vitro activity of this compound, a second-generation cephalosporin antibiotic, against bacterial isolates. Adherence to this protocol is crucial for obtaining accurate and reproducible data in research and drug development settings. The methodologies outlined are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority on antimicrobial susceptibility testing.[1][2]

Core Principles

The Kirby-Bauer disk diffusion method involves placing a paper disk impregnated with a standardized concentration of this compound (typically 30 µg) onto an agar plate uniformly inoculated with a test bacterium.[1][3] As the antibiotic diffuses into the agar, it creates a concentration gradient. If the bacterium is susceptible to this compound, a zone of growth inhibition will form around the disk. The diameter of this zone is measured and compared to standardized interpretive criteria to classify the organism as susceptible, intermediate, or resistant.[1]

Data Presentation

Accurate interpretation of results relies on comparing the measured zone of inhibition with established breakpoints. The following tables provide the CLSI-recommended interpretive criteria for Haemophilus influenzae and the quality control (QC) ranges for standard reference strains.

Table 1: this compound (30 µg) Disk Diffusion Zone Diameter Interpretive Criteria

OrganismMethodSusceptible (S)Intermediate (I)Resistant (R)
Haemophilus influenzaeCLSI≥ 20 mm17-19 mm≤ 16 mm
Enterobacterales & Staphylococcus aureusCLSI/EUCASTData not consistently available in recent public documents. Refer to the latest CLSI M100 and EUCAST breakpoint tables.Data not consistently available in recent public documents. Refer to the latest CLSI M100 and EUCAST breakpoint tables.Data not consistently available in recent public documents. Refer to the latest CLSI M100 and EUCAST breakpoint tables.

Note: It is critical to consult the most current version of the CLSI M100 document for the most up-to-date and comprehensive interpretive criteria for all organisms.[1]

Table 2: Quality Control (QC) Ranges for this compound (30 µg) Disk Diffusion Testing

Quality Control StrainZone Diameter Range (mm)
Escherichia coli ATCC® 2592223-27 mm
Staphylococcus aureus ATCC® 2592327-31 mm
Haemophilus influenzae ATCC® 4976625-31 mm

Experimental Protocols

The following is a detailed, step-by-step protocol for performing the this compound disk diffusion susceptibility test.

Materials
  • This compound antimicrobial susceptibility disks (30 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • For Haemophilus influenzae, Haemophilus Test Medium (HTM) plates[4]

  • Tryptic Soy Broth (TSB) or sterile saline

  • 0.5 McFarland turbidity standard

  • Sterile cotton or dacron swabs[5]

  • Bacterial colonies of the test organism (isolated and purified, 18-24 hours old)

  • QC strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 25923, H. influenzae ATCC® 49766)[4]

  • Incubator (35 ± 2°C)

  • CO2-enriched incubator (for fastidious organisms like H. influenzae)[2][3]

  • Calipers or a ruler for measuring zone diameters

  • Sterile forceps or disk dispenser

Procedure

1. Inoculum Preparation

a. Using a sterile loop, select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) non-selective agar plate.[2]

b. Transfer the colonies into a tube containing 4-5 mL of Tryptic Soy Broth or sterile saline.[2]

c. Vortex the suspension to ensure it is smooth and homogenous.[2]

d. Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard.[2][5] This can be done visually by comparing the tubes against a white background with contrasting black lines or by using a photometric device.[5] An inoculum that is too heavy or too light can lead to erroneous results.[4]

2. Plate Inoculation

a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.[2][5]

b. Remove excess fluid by rotating and pressing the swab firmly against the inside wall of the tube above the liquid level.[2]

c. Inoculate the entire surface of a Mueller-Hinton agar plate (or HTM for H. influenzae) by streaking the swab evenly in three directions. Rotate the plate approximately 60 degrees after each streaking to ensure a uniform lawn of growth.[2]

d. Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.

3. Application of this compound Disk

a. Using sterile forceps or a disk dispenser, aseptically place a this compound (30 µg) disk onto the surface of the inoculated agar plate.[2]

b. Gently press the disk down to ensure complete and firm contact with the agar.[2] Do not move the disk once it has been placed.[2]

c. If testing multiple antibiotics on one plate, ensure disks are spaced at least 24 mm apart from center to center to prevent the overlap of inhibition zones.[2][3]

4. Incubation

a. Invert the plates and place them in an incubator at 35 ± 2°C within 15 minutes of disk application.[2][3]

b. For most organisms, incubate for 16-20 hours in ambient air.[2]

c. For H. influenzae, incubate in a CO2-enriched atmosphere (5% CO2) for 16-20 hours.[2][3]

5. Reading and Interpreting Results

a. After the incubation period, measure the diameter of the zone of complete growth inhibition (including the disk) to the nearest millimeter using calipers or a ruler.[2]

b. View the back of the plate against a dark, non-reflective background, illuminated with reflected light, to ensure accurate measurement.[2]

c. Compare the measured zone diameter to the interpretive criteria in Table 1 to determine if the organism is susceptible, intermediate, or resistant to this compound.

6. Quality Control

a. Concurrently with each batch of tests, perform the full procedure using the appropriate QC strains (see Table 2).[2]

b. The zone diameters for the QC strains must fall within the acceptable ranges specified in the current CLSI guidelines.[2]

c. If QC results are out of range, patient or experimental results should not be reported, and the entire testing process must be investigated for potential errors.[2]

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for this compound disk diffusion susceptibility testing.

Cefaclor_Disk_Diffusion_Workflow cluster_prep cluster_inoculation cluster_application cluster_incubation cluster_measurement cluster_qc prep 1. Inoculum Preparation colonies Select 3-5 colonies prep->colonies suspension Suspend in broth/saline colonies->suspension adjust Adjust to 0.5 McFarland Standard suspension->adjust inoculation 2. Plate Inoculation adjust->inoculation swab Dip sterile swab in inoculum inoculation->swab streak Streak MHA/HTM plate for confluent growth swab->streak dry Allow plate to dry (3-15 min) streak->dry application 3. Disk Application dry->application place_disk Aseptically place 30µg this compound disk application->place_disk press_disk Ensure firm contact with agar place_disk->press_disk incubation 4. Incubation press_disk->incubation incubate_std Invert and incubate 16-20h at 35°C incubation->incubate_std incubate_co2 Incubate in 5% CO2 (for H. influenzae) incubation->incubate_co2 measurement 5. Measurement & Interpretation incubate_std->measurement incubate_co2->measurement measure Measure zone of inhibition (mm) measurement->measure interpret Compare to CLSI breakpoints measure->interpret report Report as S, I, or R interpret->report qc 6. Quality Control run_qc Test QC strains concurrently qc->run_qc validate Verify QC results are in range run_qc->validate validate->report QC Pass

Caption: Experimental workflow for this compound disk diffusion testing.

Interpretation_Logic start_node Measure Zone Diameter (mm) decision_node decision_node result_node result_node result_node_r result_node_r result_node_i result_node_i start Measure Zone Diameter (mm) is_ge_s ≥ Susceptible Breakpoint? start->is_ge_s is_le_r ≤ Resistant Breakpoint? is_ge_s->is_le_r No susceptible Susceptible (S) is_ge_s->susceptible Yes resistant Resistant (R) is_le_r->resistant Yes intermediate Intermediate (I) is_le_r->intermediate No

Caption: Logical flow for interpreting susceptibility test results.

References

Application Note: UPLC-MS/MS Protocol for the Analysis of Cefaclor Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of Cefaclor and its degradation products using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). This compound, a second-generation cephalosporin antibiotic, is susceptible to degradation under various environmental conditions.[1][2] Monitoring these degradation products is crucial for ensuring the quality, safety, and efficacy of this compound formulations. This protocol outlines the procedures for forced degradation studies, sample preparation, UPLC-MS/MS analysis, and data interpretation.

Introduction

This compound is a widely prescribed oral antibiotic for treating various bacterial infections. Its chemical structure, containing a β-lactam ring, makes it prone to degradation through hydrolysis, oxidation, and other pathways.[1][2] The resulting degradation products can be inactive, less effective, or potentially toxic. Therefore, a robust analytical method is required to separate, identify, and quantify these impurities in bulk drug substances and pharmaceutical formulations. UPLC-MS/MS offers high sensitivity, selectivity, and speed, making it an ideal technique for this purpose.[3] This application note describes a stability-indicating UPLC-MS/MS method for the comprehensive analysis of this compound and its degradation products.

Experimental Protocols

Forced Degradation Studies

Forced degradation, or stress testing, is performed to generate the potential degradation products of this compound.[3] This helps in understanding the degradation pathways and developing a stability-indicating analytical method.

a. Acid Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C for 4 hours.

  • Neutralize the solution with 0.1 M sodium hydroxide.

  • Dilute with the mobile phase to a final concentration of 10 µg/mL.

b. Base Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of 0.1 M sodium hydroxide.

  • Keep the solution at room temperature for 2 hours.

  • Neutralize the solution with 0.1 M hydrochloric acid.

  • Dilute with the mobile phase to a final concentration of 10 µg/mL.

c. Oxidative Degradation:

  • Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light, for 6 hours.

  • Dilute with the mobile phase to a final concentration of 10 µg/mL.

d. Thermal Degradation:

  • Place 10 mg of solid this compound in a petri dish.

  • Heat in an oven at 80°C for 24 hours.

  • Dissolve the sample in the mobile phase to a final concentration of 10 µg/mL.

e. Photolytic Degradation:

  • Place 10 mg of solid this compound in a transparent container.

  • Expose the sample to UV light (254 nm) for 48 hours.

  • Dissolve the sample in the mobile phase to a final concentration of 10 µg/mL.

Sample Preparation
  • For Bulk Drug Substance: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration of approximately 10 µg/mL.

  • For Pharmaceutical Formulations (e.g., Capsules, Suspensions):

    • For capsules, open and empty the contents. For suspensions, use a well-mixed aliquot.

    • Disperse a quantity of the formulation equivalent to 10 mg of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Sonicate for 15 minutes to ensure complete dissolution of the drug.

    • Centrifuge the solution at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtrate with the mobile phase to a final concentration of 10 µg/mL.

UPLC-MS/MS Method

a. UPLC Conditions:

ParameterCondition
Column Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[1][4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min[1][4]
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
Column Temperature 40°C
Injection Volume 5 µL

b. MS/MS Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation

The following table summarizes the MRM transitions for this compound and its potential degradation products. The quantitative data presented is representative of a forced degradation study and will vary based on the specific stress conditions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)Retention Time (min)Representative Conc. (µg/mL)
This compound 368.0174.0[1]0.0530205.28.5
Δ³-Cefaclor (Isomer)368.0174.00.0530204.80.3
This compound Lactam Hydrolysis Product386.0192.00.0535253.50.6
Phenylglycine152.1106.10.0525152.10.2
Diketopiperazine Derivative332.1160.10.0530226.10.4

Visualizations

This compound Degradation Pathways

G Major Degradation Pathways of this compound cluster_products Degradation Products This compound This compound Hydrolysis Hydrolysis (β-Lactam Cleavage) This compound->Hydrolysis Isomerization Isomerization (Δ³ to Δ²) This compound->Isomerization Intramolecular_Attack Intramolecular Attack (Side Chain Amine) This compound->Intramolecular_Attack Ring_Contraction Ring Contraction Hydrolysis->Ring_Contraction Hydrolyzed_this compound Open-ring this compound Hydrolysis->Hydrolyzed_this compound Isomer Δ²-Cefaclor Isomerization->Isomer Diketopiperazine Diketopiperazine Derivative Intramolecular_Attack->Diketopiperazine Thiazole_Derivatives Thiazole Derivatives Ring_Contraction->Thiazole_Derivatives

Caption: Major degradation pathways of this compound under stress conditions.

UPLC-MS/MS Experimental Workflow

G UPLC-MS/MS Workflow for this compound Degradation Analysis cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing Forced_Degradation Forced Degradation (Acid, Base, Oxidative, etc.) Dilution Dilution & Filtration Forced_Degradation->Dilution UPLC_Separation UPLC Separation (C18 Column, Gradient Elution) Dilution->UPLC_Separation MS_Detection MS/MS Detection (ESI+, MRM Mode) UPLC_Separation->MS_Detection Peak_Integration Peak Integration & Quantification MS_Detection->Peak_Integration Data_Reporting Data Reporting & Interpretation Peak_Integration->Data_Reporting

Caption: Experimental workflow for the analysis of this compound degradation products.

Discussion

The described UPLC-MS/MS method is highly selective and sensitive for the determination of this compound and its degradation products. The use of a gradient elution allows for the effective separation of compounds with a range of polarities. The MRM mode in the mass spectrometer ensures accurate quantification even at low levels. The major degradation pathways of this compound include hydrolysis of the β-lactam ring, isomerization of the double bond in the dihydrothiazine ring, and intramolecular reactions.[5][6] The presented method is capable of separating and identifying the products from these pathways.

It is important to note that the fragmentation patterns and retention times may vary slightly depending on the specific instrumentation and chromatographic conditions used. Therefore, it is recommended to perform system suitability tests and method validation in the user's laboratory.

Conclusion

This application note provides a comprehensive UPLC-MS/MS protocol for the analysis of this compound degradation products. The detailed experimental procedures for forced degradation studies, sample preparation, and UPLC-MS/MS analysis will enable researchers, scientists, and drug development professionals to effectively monitor the stability of this compound. The provided visualizations of the degradation pathways and experimental workflow offer a clear understanding of the analytical process. This method can be readily implemented in quality control laboratories for routine analysis and stability testing of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosages and administration protocols for the second-generation cephalosporin antibiotic, Cefaclor, in various animal models for in vivo research. This document outlines detailed experimental procedures and summarizes key pharmacokinetic data to facilitate the design and execution of preclinical studies.

Mechanism of Action

This compound is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] It specifically binds to penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[1][3] This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains, which ultimately leads to a weakened cell wall and subsequent cell lysis.[1]

This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) This compound->Transpeptidation Inhibits PBP->Transpeptidation Catalyzes CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Essential for Lysis Cell Lysis & Bacterial Death CellWall->Lysis Weakened wall leads to

This compound's Mechanism of Action

Recommended Dosages in Animal Models

The appropriate dosage of this compound can vary significantly depending on the animal species, the model of infection, and the specific research objectives. The following table summarizes dosages reported in the literature for various in vivo studies.

Animal ModelDosageRoute of AdministrationApplicationReference
Mice 150 mg/kg followed by 100 mg/kgIntraperitoneal (i.p.)Neutropenic Thigh Infection Model (Staphylococcus aureus)[4]
Mice Various dosagesOral gavage or i.p. injectionPneumonia Model (Streptococcus pneumoniae)[4][5]
Rats 160 to 675 mg/kg/dayDietary mixtureChronic Toxicity Study (1 year)[6]
Rats 230 to 950 mg/kg/dayDietary mixtureSubacute Toxicity Study (28 days)[6]
Dogs 50 to 200 mg/kg/dayOral30-Day Toxicity Study[6]
Dogs 100 to 400 mg/kg/dayOral1-Year Toxicity Study[6]
Chinchillas Not specified in detailOralOtitis Media Model (Haemophilus influenzae or Streptococcus pneumoniae)[4]

Experimental Protocols

Detailed methodologies for key in vivo experiments involving this compound are provided below. These protocols are adapted from established research models.[4]

Neutropenic Murine Thigh Infection Model

This model is a standard for the initial in vivo assessment of antimicrobial agents against localized infections.[4]

cluster_0 Day 1 & 4 cluster_1 Day 5 cluster_2 24 Hours Post-Infection A Induce Neutropenia (Cyclophosphamide i.p.) B Bacterial Challenge (S. aureus in thigh) A->B C Administer this compound (Varying dosages) B->C D Euthanize Mice C->D E Determine Bacterial Load (CFU counts in thigh) D->E cluster_0 Preparation cluster_1 Infection cluster_2 Treatment & Assessment A Prepare Bacterial Culture (S. pneumoniae) B Anesthetize Mice A->B C Intranasal Inoculation B->C D Administer this compound C->D E Monitor Survival D->E F Determine Lung Bacterial Load (CFU counts) D->F

References

Application Note: A Comprehensive Protocol for Assessing the Impact of Cefaclor on Gut Microbiota Composition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefaclor is a second-generation cephalosporin antibiotic widely used to treat various bacterial infections, including those affecting the respiratory tract, skin, and urinary tract.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which ultimately leads to bacterial cell lysis and death.[1][4][5] While effective against pathogenic bacteria, broad-spectrum antibiotics like this compound can also significantly disrupt the commensal gut microbiota. This disruption, or dysbiosis, can reduce microbial diversity, alter metabolic functions, and increase susceptibility to opportunistic pathogens.[6] Recent studies suggest that this compound-induced dysbiosis may be linked to colitis and even neuropsychiatric side effects, highlighting the importance of understanding its impact on the gut ecosystem.[7][8]

This application note provides a detailed experimental protocol for assessing the effects of this compound on the gut microbiota composition in a murine model. The protocol covers animal handling, sample collection, 16S rRNA gene sequencing, bioinformatics analysis, and data interpretation.

Experimental Design and Ethical Considerations

A robust experimental design is critical for obtaining reliable and reproducible results. This protocol utilizes a murine model, which is commonly employed for studying antibiotic-induced gut dysbiosis.[9][10]

1.1. Ethical Statement All animal experiments must be conducted in accordance with institutional guidelines and approved by an Animal Ethics Committee.[9][11] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed to minimize animal suffering.[11][12]

1.2. Animal Model

  • Species: C57BL/6 mice (male, 6-8 weeks old).

  • Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to a standard chow diet and water.[9]

  • Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.

1.3. Experimental Groups

  • Control Group (n=8-10): Mice receive a vehicle control (e.g., sterile water) via oral gavage.

  • This compound-Treated Group (n=8-10): Mice receive this compound at a clinically relevant dose, administered via oral gavage. The dosage should be calculated based on human therapeutic doses and adjusted for the mouse model.

1.4. Dosing and Sample Collection Schedule

  • Duration: 14-day study period.

  • Dosing: Daily oral gavage for 7 consecutive days (Day 1 to Day 7).

  • Fecal Sample Collection: Collect fecal pellets from each mouse at three time points:

    • Day 0 (Baseline): Before the first administration.

    • Day 8: 24 hours after the final this compound dose.

    • Day 14: 7 days after cessation of treatment (recovery phase).

Detailed Experimental Protocols

2.1. Fecal Sample Collection and Storage

  • Place each mouse in a clean, autoclaved, empty cage.

  • Collect 2-3 fresh fecal pellets using sterile forceps.

  • Immediately place the pellets into a sterile, pre-labeled 1.5 mL microcentrifuge tube.

  • Snap-freeze the tubes in liquid nitrogen and store them at -80°C until DNA extraction.

2.2. Genomic DNA Extraction Genomic DNA will be extracted from fecal samples using a commercially available kit, such as the QIAamp DNA Stool Mini Kit (QIAGEN), which has been shown to be effective for this purpose.[13]

  • Follow the manufacturer's instructions precisely for the extraction of microbial DNA from stool samples.

  • Elute the purified DNA in the provided elution buffer.

  • Assess the quantity and quality of the extracted DNA using a NanoDrop spectrophotometer and Qubit fluorometer. DNA should have an A260/A280 ratio between 1.8 and 2.0.

  • Store the extracted DNA at -20°C.

2.3. 16S rRNA Gene Amplicon Sequencing This method is widely used to profile the taxonomic composition of microbial communities.[14][15][16]

  • PCR Amplification: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers (e.g., 338F: 5'-ACTCCTACGGGAGGCAGCA-3' and 806R: 5'-GGACTACHVGGGTWTCTAAT-3').[17] Perform PCR in triplicate for each sample to minimize amplification bias.

  • Library Preparation: Pool the triplicate PCR products for each sample. Purify the amplicons using a gel extraction kit. Quantify the purified ampliclos and prepare the sequencing library according to the guidelines for the Illumina MiSeq platform.

  • Sequencing: Perform paired-end sequencing (2x250 bp) on an Illumina MiSeq platform.

Bioinformatics and Data Analysis

Bioinformatic pipelines are essential for processing the vast amount of data generated from high-throughput sequencing.[15][18][19]

  • Quality Control: Use a tool like DADA2 within the QIIME 2 (Quantitative Insights Into Microbial Ecology) pipeline to filter low-quality reads, denoise, merge paired-end reads, and remove chimeras.[14]

  • OTU Clustering: Cluster the high-quality sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) at a 97% similarity threshold.

  • Taxonomic Assignment: Assign taxonomy to each OTU/ASV by aligning representative sequences against a reference database such as Greengenes or SILVA.

  • Diversity Analysis:

    • Alpha Diversity: Calculate within-sample diversity using metrics like Chao1 (richness), Shannon index, and Simpson index (richness and evenness).

    • Beta Diversity: Analyze between-sample diversity using metrics like Bray-Curtis dissimilarity. Visualize the results using Principal Coordinate Analysis (PCoA) plots.

  • Statistical Analysis: Perform statistical tests (e.g., Kruskal-Wallis test for alpha diversity, PERMANOVA for beta diversity) to identify significant differences between the control and this compound-treated groups. Use tools like LEfSe (Linear discriminant analysis Effect Size) to identify specific taxa that are differentially abundant between groups.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Alpha Diversity Indices of Gut Microbiota

Group Time Point Chao1 Index (Mean ± SD) Shannon Index (Mean ± SD) Simpson Index (Mean ± SD)
Control Day 0 850 ± 75 6.5 ± 0.5 0.92 ± 0.04
Day 8 845 ± 80 6.4 ± 0.6 0.91 ± 0.05
Day 14 855 ± 70 6.6 ± 0.4 0.92 ± 0.03
This compound Day 0 860 ± 82 6.6 ± 0.5 0.93 ± 0.04
Day 8 450 ± 95* 4.2 ± 0.8* 0.75 ± 0.10*
Day 14 650 ± 90* 5.5 ± 0.7* 0.85 ± 0.08*

Note: Asterisk () indicates a statistically significant difference (p < 0.05) compared to the control group at the same time point. Data are hypothetical.*

Table 2: Relative Abundance of Major Bacterial Phyla (%)

Phylum Control (Day 8) This compound (Day 8) Control (Day 14) This compound (Day 14)
Firmicutes 65.2 ± 5.1 40.5 ± 7.3* 66.1 ± 4.8 55.3 ± 6.1*
Bacteroidetes 25.8 ± 4.5 20.1 ± 6.2 24.9 ± 5.0 22.8 ± 5.5
Proteobacteria 2.1 ± 0.8 35.6 ± 8.1* 2.3 ± 0.9 15.4 ± 7.2*
Actinobacteria 4.5 ± 1.2 2.2 ± 0.9* 4.4 ± 1.1 3.5 ± 1.0

Note: Asterisk () indicates a statistically significant difference (p < 0.05) compared to the control group at the same time point. Data are hypothetical.*

Visualizations

Diagrams are crucial for illustrating complex workflows and biological pathways.

Experimental_Workflow A Animal Acclimatization (1 week) B Baseline Fecal Collection (Day 0) A->B C Group Assignment (Control vs. This compound) B->C H DNA Extraction B->H Samples from Day 0 D Oral Gavage Administration (7 Days) C->D E Post-Treatment Fecal Collection (Day 8) D->E F Recovery Period (7 Days, No Treatment) E->F E->H Samples from Day 8 G Recovery Fecal Collection (Day 14) F->G G->H I 16S rRNA Gene Sequencing H->I J Bioinformatics Analysis (QIIME 2) I->J K Statistical Analysis & Data Interpretation J->K

Caption: Experimental workflow for assessing this compound's impact on gut microbiota.

Signaling_Pathway cluster_gut Gut Lumen cluster_epithelium Intestinal Epithelium cluster_host Host Immune Cell This compound This compound Administration Dysbiosis Gut Dysbiosis This compound->Dysbiosis Beneficial Reduced Beneficial Bacteria (e.g., Butyrate Producers) Dysbiosis->Beneficial Pathobionts Increased Pathobionts (e.g., Proteobacteria) Dysbiosis->Pathobionts Butyrate Decreased Butyrate Beneficial->Butyrate inhibition LPS Increased LPS Pathobionts->LPS production Barrier Compromised Gut Barrier (Reduced Tight Junctions) Butyrate->Barrier maintains TLR4 TLR4 Activation LPS->TLR4 binds & activates Barrier->LPS allows translocation NFkB NF-κB Signaling TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines upregulates Inflammation Systemic Inflammation Cytokines->Inflammation

Caption: Pathway of this compound-induced dysbiosis leading to host inflammation.

References

Troubleshooting & Optimization

Methods to overcome the low solubility of Cefaclor in aqueous research solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the low aqueous solubility of Cefaclor in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is slightly soluble in water. Its solubility is reported to be approximately 2.5 mg/mL at 25°C.[1] However, solubility is significantly influenced by the pH of the solution.

Q2: How does pH affect the solubility and stability of this compound?

A2: this compound's solubility and stability are highly pH-dependent. The solubility tends to increase in acidic or alkaline conditions compared to neutral pH. However, this compound is unstable at neutral and alkaline pH, leading to degradation.[1] For experimental purposes, acidic conditions (pH 2.5-4.5) are recommended to achieve a balance between solubility and stability.[2]

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, certain organic solvents can be used. This compound is soluble in Dimethyl Sulfoxide (DMSO), with a reported solubility of up to 36.6 mg/mL.[3] It is practically insoluble in methanol and ethanol. For cell culture experiments, preparing a concentrated stock solution in DMSO is a common practice.

Q4: What are the recommended methods to improve this compound's solubility in aqueous solutions?

A4: The primary methods to enhance this compound's aqueous solubility for research applications are:

  • pH Adjustment: Using an acidic buffer (pH 2.5-4.5) can improve solubility while maintaining chemical stability for a reasonable duration.

  • Co-solvency: Employing a mixture of water and a water-miscible organic solvent, such as propylene glycol or DMSO, can significantly increase solubility.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.

Q5: How should I prepare a this compound stock solution for in vitro experiments?

A5: The recommended method is to prepare a concentrated stock solution in cell culture-grade DMSO.[1] A typical stock concentration is 10 mg/mL. This stock can then be diluted into your aqueous experimental medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in the medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
This compound powder is not dissolving in water or buffer. - this compound's inherently low aqueous solubility.- The pH of the aqueous solution is near neutral, where solubility is minimal.- The solution is already saturated.- Adjust the pH: Lower the pH of the solution to a range of 2.5-4.5 using a suitable acidic buffer (e.g., citrate or phosphate buffer).- Use a co-solvent: Prepare the solution using a mixture of water and propylene glycol (a 20:80 ratio has been shown to be effective) or prepare a stock solution in DMSO and dilute it into your aqueous medium.[4]- Gentle warming and sonication: Gentle warming up to 37°C and brief sonication can aid dissolution, but be cautious as excessive heat can degrade this compound.[1][5]
The prepared this compound solution appears cloudy or forms a precipitate over time. - The pH of the solution may have shifted towards neutral.- The concentration of this compound exceeds its solubility limit under the storage conditions.- Degradation of this compound, especially at neutral or alkaline pH and higher temperatures.- Verify and maintain pH: Ensure the pH of the solution is maintained in the optimal range (2.5-4.5).- Store properly: Store aqueous solutions at 4°C to slow down degradation. For longer-term storage, consider preparing aliquots of a DMSO stock solution and storing them at -20°C or -80°C.[3]- Prepare fresh solutions: Due to its instability in aqueous solutions, it is highly recommended to prepare this compound solutions fresh for each experiment.[1]
Inconsistent experimental results using this compound solutions. - Degradation of this compound in the prepared solution.- High final concentration of co-solvent (e.g., DMSO) affecting the biological system.- Variability in the preparation of the solution.- Confirm solution integrity: Prepare fresh solutions for each experiment and handle them according to the stability guidelines.- Control for solvent effects: Ensure the final concentration of any co-solvent is consistent across all experiments and include a vehicle control (medium with the same amount of solvent but without this compound).- Standardize the protocol: Use a consistent and detailed protocol for solution preparation to minimize variability.

Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterSlightly soluble (~2.5 mg/mL at 25°C)[1]
0.1N HCl0.072 mg/mL[6]
pH 6.8 Buffer1.88 mg/mL[6]
Dimethyl Sulfoxide (DMSO)Up to 36.6 mg/mL[3]
Water:Propylene Glycol (20:80 v/v)29.93 mg/mL at 37°C[4]
MethanolPractically insoluble
EthanolInsoluble[1]

Table 2: Stability of this compound in Aqueous Buffers (72 hours)

pHRemaining Activity at 4°CRemaining Activity at 25°CRemaining Activity at 37°C
2.5 ≥ 90%95%80%
4.5 ≥ 90%69%< 20%
6.0 70%16%< 20%
7.0 46%5%< 20%
8.0 34%3%< 20%

Data adapted from Foglesong et al., 1978.

Experimental Protocols

Protocol 1: Preparation of this compound Solution using pH Adjustment
  • Buffer Preparation: Prepare a 0.1 M citrate buffer or phosphate buffer and adjust the pH to 3.0-4.0 using hydrochloric acid or sodium hydroxide.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Gradually add the this compound powder to the acidic buffer while stirring continuously.

  • Assistance in Dissolution: If necessary, gently warm the solution to no more than 37°C and/or sonicate briefly in a water bath to aid dissolution.

  • Final Volume and Sterilization: Once fully dissolved, adjust to the final volume with the acidic buffer. If sterility is required, filter the solution through a 0.22 µm sterile filter compatible with acidic solutions.

  • Storage and Use: Use the solution immediately for best results. If short-term storage is necessary, store at 4°C for no longer than 72 hours, protected from light.

Protocol 2: Preparation of this compound Stock Solution in DMSO
  • Materials: this compound powder, cell culture-grade DMSO, sterile microcentrifuge tubes, and a vortex mixer.

  • Weighing: In a sterile tube, accurately weigh the desired amount of this compound.

  • Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).[1]

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved.[1]

  • Sterilization (Optional): For sterile applications, filter the stock solution through a 0.22 µm DMSO-compatible sterile filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex (General Method)

This protocol provides a general outline for the kneading method, a common technique for preparing cyclodextrin inclusion complexes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative for enhancing the solubility of poorly soluble drugs.

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (a 1:1 molar ratio is a common starting point).

  • Cyclodextrin Slurry: Weigh the calculated amount of cyclodextrin (e.g., HP-β-CD) and place it in a mortar. Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a thick paste.

  • Incorporation of this compound: Weigh the corresponding amount of this compound and gradually add it to the cyclodextrin paste.

  • Kneading: Knead the mixture thoroughly for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex. The mixture should maintain a paste-like consistency.

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has evaporated, or use a vacuum oven for more sensitive compounds.

  • Pulverization and Sieving: Pulverize the dried complex into a fine powder using a mortar and pestle, and then pass it through a sieve to ensure a uniform particle size.

  • Solubility Testing: The resulting powder can then be tested for its solubility in aqueous solutions.

Visualizations

G cluster_start Start: this compound Dissolution Challenge cluster_methods Solubilization Strategies cluster_outcome Outcome start Poorly Soluble this compound Powder pH pH Adjustment (Acidic Buffer pH 2.5-4.5) start->pH Select Method cosolvent Co-solvency (e.g., DMSO, Propylene Glycol) start->cosolvent Select Method complexation Complexation (e.g., Cyclodextrins) start->complexation Select Method solution Clear Aqueous this compound Solution for Experimental Use pH->solution cosolvent->solution complexation->solution

Caption: Workflow for selecting a this compound solubilization method.

G cluster_factors Influencing Factors cluster_effects Effects This compound This compound (Aqueous Solution) Solubility Solubility Stability Stability (Degradation) pH pH pH->Solubility Acidic/Alkaline pH (increases) pH->Stability Neutral/Alkaline pH (decreases) Temp Temperature Temp->Stability Higher Temp (decreases) Solvent Solvent System Solvent->Solubility Co-solvents (increase) Light Light Exposure Light->Stability Can promote degradation

Caption: Key factors influencing the solubility and stability of this compound.

G This compound This compound PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall This compound->PBP Binds to Transpeptidation Peptidoglycan Cross-linking (Transpeptidation) PBP->Transpeptidation Catalyzes Lysis Cell Wall Weakening & Cell Lysis PBP->Lysis Inhibition of Transpeptidation CellWall Stable Bacterial Cell Wall Synthesis Transpeptidation->CellWall Leads to

Caption: Mechanism of action of this compound in bacteria.

References

Technical Support Center: Optimizing Cefaclor Concentrations for Reliable Antibacterial Assay Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Cefaclor concentrations for reliable antibacterial assay results.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for determining the antibacterial efficacy of this compound?

A1: The two most common and standardized methods for determining the in vitro antibacterial efficacy of this compound are the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion test.[1][2] Both methods are recognized by organizations like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducible and accurate results.[2][3]

Q2: What is the mechanism of action of this compound?

A2: this compound is a second-generation cephalosporin antibiotic.[4][5] Its bactericidal effect is achieved by inhibiting the synthesis of the bacterial cell wall.[4][5][6] this compound binds to essential penicillin-binding proteins (PBPs) located on the bacterial inner membrane, which disrupts the cross-linking of peptidoglycan chains.[5][7][8] This leads to a weakened cell wall, ultimately causing cell lysis and death.[5][7]

Q3: How should this compound stock solutions be prepared and stored?

A3: Due to its limited stability in aqueous solutions, it is highly recommended to prepare fresh this compound stock solutions for each experiment.[4][7] For a high-concentration stock solution, dissolving this compound in Dimethyl sulfoxide (DMSO) is the recommended method.[4] The stock solution should be filter-sterilized using a 0.22 µm syringe filter.[3] this compound's stability is influenced by temperature and pH, so prolonged storage, especially at room temperature, should be avoided.[2][9][10]

Q4: What is the "inoculum effect" and how does it impact this compound assays?

A4: The inoculum effect is an observable phenomenon where the Minimum Inhibitory Concentration (MIC) of an antibiotic increases significantly with a higher-than-standard bacterial concentration in the test.[2] This is a known issue with β-lactam antibiotics like this compound, particularly when testing against β-lactamase-producing bacteria such as Haemophilus influenzae.[2][11] A larger bacterial population can lead to increased enzymatic degradation of the antibiotic, resulting in falsely reported resistance.[2] Therefore, precise standardization of the inoculum is critical for accurate results.[2]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected MIC Values in Broth Dilution Assays

Potential Cause Troubleshooting Steps
Incorrect Inoculum Concentration Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3] The final inoculum concentration in the wells should be approximately 5 x 10⁵ CFU/mL.[2][3]
This compound Degradation Prepare this compound dilutions fresh for each experiment.[7] this compound is unstable in solution, and its degradation can be influenced by temperature and pH.[2][10]
Media Composition Issues Verify the pH and cation concentration of the Mueller-Hinton broth (MHB), especially if it is prepared in-house.[2] For fastidious organisms like Haemophilus influenzae, use Haemophilus Test Medium (HTM).[2]
"Skipped Wells" This may indicate contamination, inadequate mixing of the inoculum, or errors in the drug concentration preparation. Repeat the assay with fresh reagents and careful technique.[2]
Incorrect Incubation Conditions Incubate plates at 35°C ± 2°C for 16-20 hours.[3] For certain organisms like H. influenzae, a CO₂-enriched atmosphere may be required.[3][12]

Issue 2: Variable Zone Sizes in Disk Diffusion (Kirby-Bauer) Assays

Potential Cause Troubleshooting Steps
Inoculum Density Too High or Too Low Standardize the inoculum to a 0.5 McFarland standard to ensure a confluent lawn of growth.[2][12]
Improper Agar Depth The agar in the petri dish should have a uniform depth of 4mm.[2]
Incorrect Disk Placement Disks should be placed firmly on the agar surface to ensure complete contact.[2][12] Do not move the disk once it has been placed.[12]
Expired or Improperly Stored Disks Always check the expiration date and storage conditions of the this compound disks.[2]
Incorrect Incubation Temperature Incubate plates at 35°C ± 2°C.[2][12] Temperatures exceeding 35°C can impact the detection of certain resistance mechanisms.[2]

Experimental Protocols

Broth Microdilution MIC Assay

This method determines the minimum concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.[1][3]

1. Preparation of this compound Stock Solution:

  • Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL or another suitable high concentration in an appropriate solvent like DMSO.[3][4]

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter.[3]

2. Preparation of this compound Dilutions:

  • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.[3]

  • Add 100 µL of the this compound stock solution to well 1.

  • Perform serial twofold dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Well 11 will serve as the growth control and well 12 as the sterility control.

3. Inoculum Preparation:

  • From a fresh culture, prepare a bacterial suspension in a sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1][3]

  • Within 15 minutes, dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[3]

4. Inoculation and Incubation:

  • Add 50 µL of the standardized and diluted bacterial inoculum to wells 1 through 11.[3]

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[3]

5. Interpretation of Results:

  • The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (the first clear well).[1][3]

  • The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.[3]

Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around an antibiotic-impregnated disk.[1][12]

1. Inoculum Preparation:

  • Prepare a standardized bacterial suspension in sterile broth to match the turbidity of a 0.5 McFarland standard.[1][12]

2. Plate Inoculation:

  • Within 15 minutes of preparation, dip a sterile cotton swab into the standardized suspension and remove excess fluid by pressing it against the inside of the tube.[1][12]

  • Streak the swab over the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.[1][12]

3. Disk Application:

  • Aseptically place a this compound-impregnated disk (typically 30 µg) onto the surface of the inoculated agar.[1][12]

  • Gently press the disk to ensure complete contact with the agar.[12]

4. Incubation:

  • Invert the plates and incubate at 35-37°C for 16-24 hours.[1]

5. Interpretation of Results:

  • After incubation, measure the diameter of the zone of complete growth inhibition in millimeters.[1][12]

  • Compare the measured zone diameter to standardized charts (e.g., from CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to this compound.[1]

Data Presentation

Table 1: Example of CLSI Quality Control Ranges for this compound MIC (µg/mL)

Quality Control StrainAcceptable MIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213™Refer to the latest CLSI M100 document for current ranges.
Escherichia coli ATCC® 25922™Refer to the latest CLSI M100 document for current ranges.
Haemophilus influenzae ATCC® 49247™Refer to the latest CLSI M100 document for current ranges.

Note: The acceptable MIC ranges for QC strains are subject to change and should always be referenced from the most current CLSI M100 document.[3]

Table 2: this compound (30 µg) Disk Diffusion Zone Diameter Interpretive Criteria (Example)

OrganismSusceptible (mm)Intermediate (mm)Resistant (mm)
Haemophilus influenzae≥ 2017-19≤ 16
Staphylococcus aureus≥ 1815-17≤ 14
Streptococcus pneumoniaeRefer to the latest CLSI M100 document for current criteria.Refer to the latest CLSI M100 document for current criteria.Refer to the latest CLSI M100 document for current criteria.

Note: Interpretive criteria can vary by bacterial species and are updated periodically. Always consult the latest CLSI or EUCAST guidelines.[12]

Visualizations

Cefaclor_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis & Death CellWall->Lysis Disruption leads to Experimental_Workflow_MIC start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions in 96-well Plate prep_this compound->prep_dilutions inoculate Inoculate Microtiter Plate prep_dilutions->inoculate prep_inoculum->inoculate incubate Incubate at 35°C ± 2°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

References

Troubleshooting sources of variability in Cefaclor minimum inhibitory concentration (MIC) results.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability in Cefaclor Minimum Inhibitory Concentration (MIC) results. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure accurate and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for determining this compound MIC?

A1: The two most common and standardized methods for determining the Minimum Inhibitory Concentration (MIC) are the broth microdilution and the disk diffusion (Kirby-Bauer) tests.[1][2] Organizations such as the Clinical and Laboratory Standards Institute (CLSI) provide standardized protocols to ensure consistent and reliable results.[1][3]

Q2: I'm observing inconsistent this compound MIC results. What are the potential sources of this variability?

A2: Inconsistent this compound MIC results can arise from several experimental factors. The most common sources of variability include:

  • Inoculum Preparation: The density of the bacterial suspension is a critical parameter.[1]

  • Media Composition and pH: The type of growth medium, its pH, and cation concentrations can significantly influence this compound's antibacterial activity.[1][4]

  • Incubation Conditions: Time, temperature, and atmospheric conditions (e.g., CO2 levels) must be tightly controlled according to standardized protocols.[1][5]

  • This compound Stability: this compound is known to be unstable in aqueous solutions, and its degradation can be influenced by temperature and pH.[1][6][7][8]

  • Quality of Reagents: The quality and storage of this compound disks or powder are crucial for accurate results.[1]

Q3: What is the "inoculum effect" and how does it impact this compound MIC testing?

A3: The "inoculum effect" refers to a significant increase in the MIC value when a higher-than-standard bacterial concentration is used in the susceptibility test.[1][9] This phenomenon is particularly relevant for β-lactam antibiotics like this compound, especially when testing β-lactamase-producing bacterial strains such as Haemophilus influenzae.[1][10] A higher bacterial load can lead to increased enzymatic degradation of the antibiotic, resulting in a falsely elevated MIC.[1]

Troubleshooting Guides

Issue 1: Higher-than-expected MIC values
Potential Cause Troubleshooting Steps
Inoculum too dense Verify the inoculum density using a spectrophotometer or by colony counting. Ensure the final concentration in the wells is approximately 5 x 10^5 CFU/mL.[1][5]
This compound degradation Prepare this compound stock solutions fresh for each experiment and use them promptly.[6][7] this compound is unstable in solution, and prolonged storage can lead to loss of activity.[1][7]
Media composition issues Verify the pH and cation concentration of the Mueller-Hinton broth, particularly if it is prepared in-house.[1] For fastidious organisms like Haemophilus influenzae, use Haemophilus Test Medium (HTM).[1][11]
Presence of β-lactamases If testing β-lactamase-producing strains, consider the inoculum effect. A higher bacterial load can lead to increased degradation of this compound.[1]
Incorrect incubation time Adhere to the recommended incubation time (typically 16-20 hours).[3] Prolonged incubation can lead to this compound degradation and potentially higher MICs.[1][12]
Issue 2: Lower-than-expected MIC values
Potential Cause Troubleshooting Steps
Inoculum too light Ensure the inoculum is prepared to the correct density (0.5 McFarland standard) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[1][5]
Expired or improperly stored this compound Check the expiration date and storage conditions of the this compound powder or disks.[1]
Incorrect reading of results Ensure proper lighting when reading the MIC. The MIC is the lowest concentration with no visible growth.[1][5]
Issue 3: Inconsistent results between replicates
Potential Cause Troubleshooting Steps
Inadequate mixing Ensure the inoculum is thoroughly mixed before dispensing into the microtiter plate. Inhomogeneous distribution of bacteria can lead to variable results.[1][13]
Pipetting errors Verify the accuracy and precision of pipettes used for preparing drug dilutions and dispensing the inoculum.
Contamination "Skipped wells" or growth in the sterility control well may indicate contamination.[1] Repeat the assay with fresh reagents and sterile technique.

Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3]

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in an appropriate solvent that does not affect bacterial growth, such as DMSO.[6]

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.[3] It is highly recommended to prepare fresh solutions for each experiment due to this compound's instability.[6][7]

  • Preparation of this compound Dilutions in a 96-Well Microtiter Plate:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton broth (CAMHB) into wells 2 through 12.[3]

    • Add 100 µL of the this compound stock solution to well 1.

    • Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).[3]

  • Inoculum Preparation:

    • Select 3-4 well-isolated colonies of the test organism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[14]

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[1][5]

  • Inoculation:

    • Within 15 minutes of preparation, add the appropriate volume of the standardized inoculum to each well (except the sterility control well) to reach a final volume of 100 µL per well.[1]

  • Incubation:

    • Cover the plate with a lid to prevent evaporation.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[3] For fastidious organisms like Haemophilus influenzae, incubate in a CO2-enriched atmosphere (5%).[3]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The sterility control well should show no growth. The growth control well should show turbidity.[3]

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[2][3]

Visualizations

MIC_Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent this compound MIC Results cluster_inoculum Inoculum Issues cluster_reagent Reagent & Media Issues cluster_procedure Procedural Issues start Inconsistent MIC Results inoculum_density Check Inoculum Density (0.5 McFarland) start->inoculum_density cefaclor_stability Prepare Fresh this compound Stock Solution start->cefaclor_stability incubation_conditions Verify Incubation Time, Temp, & Atmosphere start->incubation_conditions inoculum_prep Review Inoculum Preparation Technique inoculum_density->inoculum_prep end Consistent MIC Results inoculum_prep->end reagent_storage Check Reagent Storage & Expiry cefaclor_stability->reagent_storage media_qc Verify Media pH and Cation Concentration media_qc->reagent_storage reagent_storage->end pipetting_accuracy Check Pipette Calibration & Technique incubation_conditions->pipetting_accuracy reading_technique Standardize MIC Reading Method pipetting_accuracy->reading_technique reading_technique->end

Caption: Troubleshooting workflow for inconsistent this compound MIC results.

Inoculum_Effect_Pathway Impact of Inoculum Size on this compound MIC cluster_low Standard Inoculum (5x10^5 CFU/mL) cluster_high High Inoculum (>10^6 CFU/mL) low_inoculum Low Bacterial Load low_enzyme Low β-lactamase Concentration low_inoculum->low_enzyme cefaclor_active This compound Remains Active low_enzyme->cefaclor_active low_mic Accurate MIC Value cefaclor_active->low_mic high_inoculum High Bacterial Load high_enzyme High β-lactamase Concentration high_inoculum->high_enzyme cefaclor_degraded Increased this compound Degradation high_enzyme->cefaclor_degraded high_mic Falsely Elevated MIC Value cefaclor_degraded->high_mic

Caption: The "Inoculum Effect" on this compound MIC determination.

References

Identifying and mitigating Cefaclor interference in common biochemical assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate Cefaclor interference in common biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my biochemical assays?

A1: this compound is a second-generation cephalosporin antibiotic.[1] Like other beta-lactam antibiotics, its chemical structure can lead to non-specific reactions with reagents used in various biochemical assays, causing inaccurate results. This is a form of in vitro or analytical interference.[2]

Q2: Which biochemical assays are most commonly affected by this compound interference?

A2: The most well-documented interferences occur with:

  • Creatinine assays: Specifically, those using the Jaffé reaction.[3][4]

  • Urine glucose tests: Particularly copper reduction methods like Clinitest.[5][6][7]

Interference with other assays is less specifically documented for this compound but can occur with other cephalosporins.

Q3: How can I determine if this compound is interfering with my assay?

A3: Suspect interference if you observe unexpected or inconsistent results in samples from patients receiving this compound. To confirm, you can perform a spike-and-recovery experiment. Add a known concentration of this compound to a control sample and observe if the assay result is altered.

Troubleshooting Guides

Issue 1: Falsely Elevated Creatinine Levels

Symptoms:

  • Unexpectedly high serum or plasma creatinine levels in a patient receiving this compound.

  • Discrepancy between creatinine levels and the patient's clinical presentation.

Cause: this compound and other cephalosporins can react with the alkaline picrate solution used in the Jaffé method for creatinine determination, producing a colored complex that is mistaken for the creatinine-picrate complex.[4][8] This leads to a positive interference, resulting in falsely high creatinine readings. The magnitude of this interference can be significant, especially at high this compound concentrations in patients with compromised renal function.[4]

Mitigation Strategies:

  • Change Assay Methodology: The most effective way to avoid this interference is to use an enzymatic creatinine assay.[9][10] Enzymatic methods are highly specific for creatinine and are not affected by cephalosporins.[9][10][11]

  • Optimize Sample Collection Time: If an alternative assay is not available, consider the timing of sample collection. The interference is proportional to the concentration of the drug in the sample. To minimize this, draw blood samples for creatinine determination at the time of minimum drug concentration, which is typically just before the next scheduled dose.

  • Dialysis: In a research setting, dialysis of the sample can decrease the interference.[3]

Issue 2: False-Positive Urine Glucose Results

Symptoms:

  • Positive urine glucose test in a non-diabetic patient receiving this compound.

  • Inconsistent urine glucose readings.

Cause: this compound can interfere with urine glucose tests that utilize the copper reduction method (e.g., Clinitest).[5][6] The drug itself can act as a reducing substance, causing the reduction of copper sulfate and a color change that is misinterpreted as a positive result for glucose.[5][6] The interference is most pronounced at high antibiotic concentrations and low glucose concentrations.[7]

Mitigation Strategies:

  • Use a Glucose Oxidase-Based Method: The most reliable solution is to switch to a urine glucose test based on the glucose oxidase method (e.g., Tes-Tape, Diastix). These methods are specific for glucose and are not affected by the presence of this compound or other cephalosporins.[7]

  • Patient Information: Always consider the patient's medication history when interpreting urine glucose results from copper reduction tests.

Issue 3: Potential Interference in Other Assays (Lactate Dehydrogenase, Urine Protein)

Symptoms:

  • Unexpected or variable results in lactate dehydrogenase (LDH) or urine protein assays in patients on this compound.

Cause and Mitigation:

  • Lactate Dehydrogenase (LDH): Direct interference by this compound in LDH assays is not well-documented. However, it's important to note that bacteria themselves can interfere with LDH assays by altering the pH of the culture medium or through protease production.[12][13] When assessing cytotoxicity in the presence of an antibiotic like this compound, it is crucial to include appropriate controls to account for any potential effects of the bacteria on the assay.

  • Urine Protein: Some drugs can interfere with urine protein assays, particularly those using turbidimetric or dye-binding methods.[14][15] While specific data for this compound is limited, other antibiotics have been shown to cause false positives with certain reagent strips and the pyrogallol red-molybdate (PRM) assay.[16][17] If interference is suspected, using an alternative method or consulting the assay manufacturer's instructions for known interfering substances is recommended.

Data Presentation

Table 1: Summary of this compound Interference in Creatinine Assays

Assay MethodPrincipleThis compound InterferenceEffect on ResultRecommended Action
Jaffé Reaction Colorimetric reaction with alkaline picrateYes [3][4]Falsely elevatedUse an enzymatic creatinine assay.[9][10]
Enzymatic Assay Specific enzymatic reactionsNo [9][10][11]NonePreferred method

Table 2: Summary of this compound Interference in Urine Glucose Assays

Assay MethodPrincipleThis compound InterferenceEffect on ResultRecommended Action
Copper Reduction (e.g., Clinitest) Reduction of copper ions by reducing substancesYes [5][6]False positiveUse a glucose oxidase-based test.[7]
Glucose Oxidase (e.g., Tes-Tape, Diastix) Enzymatic oxidation of glucoseNo [7]NonePreferred method

Table 3: Quantitative Interference of this compound in a Copper Reduction Urine Glucose Test

This compound Concentration in UrineActual Glucose ConcentrationEstimated Glucose ConcentrationReference
0.625 mg/mL0%0.25%[7]

Experimental Protocols

Protocol 1: Demonstrating this compound Interference in a Jaffé Creatinine Assay

Objective: To demonstrate the positive interference of this compound in a creatinine assay based on the Jaffé reaction.

Materials:

  • Serum or plasma pool with a known creatinine concentration.

  • This compound standard solution.

  • Commercial Jaffé creatinine assay kit.

  • Spectrophotometer.

  • Saline solution (0.9%).

Methodology:

  • Prepare this compound Spiked Samples:

    • Prepare a stock solution of this compound.

    • Create a series of spiked serum/plasma samples by adding varying concentrations of this compound (e.g., 0, 50, 100, 250, 500 mg/L).

    • Prepare a control sample with an equivalent volume of saline.

  • Creatinine Measurement:

    • Follow the manufacturer's instructions for the Jaffé creatinine assay kit to measure the apparent creatinine concentration in all samples.

  • Data Analysis:

    • Plot the apparent creatinine concentration against the this compound concentration.

    • Observe the dose-dependent increase in apparent creatinine, demonstrating the interference.

Protocol 2: Mitigating this compound Interference using an Enzymatic Creatinine Assay

Objective: To show that an enzymatic creatinine assay is not susceptible to this compound interference.

Materials:

  • The same this compound spiked samples prepared in Protocol 1.

  • Commercial enzymatic creatinine assay kit.

  • Spectrophotometer.

Methodology:

  • Creatinine Measurement:

    • Follow the manufacturer's instructions for the enzymatic creatinine assay kit to measure the creatinine concentration in the this compound spiked samples.

  • Data Analysis:

    • Plot the measured creatinine concentration against the this compound concentration.

    • Observe that the measured creatinine remains constant across all this compound concentrations, indicating no interference.

Visualizations

Cefaclor_Creatinine_Interference cluster_jaffe Jaffé Reaction Assay This compound This compound ColoredComplex2 This compound-Picrate (Colored Complex) This compound->ColoredComplex2 also reacts with Creatinine Creatinine ColoredComplex1 Creatinine-Picrate (Colored Complex) Creatinine->ColoredComplex1 reacts with AlkalinePicrate Alkaline Picrate AlkalinePicrate->ColoredComplex1 AlkalinePicrate->ColoredComplex2 Measurement Spectrophotometric Measurement ColoredComplex1->Measurement ColoredComplex2->Measurement Result Falsely Elevated Creatinine Result Measurement->Result

Caption: Interference mechanism of this compound in the Jaffé creatinine assay.

Mitigation_Strategy Problem Suspected this compound Interference Assay Which assay is affected? Problem->Assay Creatinine Creatinine (Jaffé) Assay->Creatinine UrineGlucose Urine Glucose (Copper Reduction) Assay->UrineGlucose Other Other Assays Assay->Other Solution_Creatinine Switch to Enzymatic Creatinine Assay Creatinine->Solution_Creatinine Mitigation Solution_Glucose Switch to Glucose Oxidase Method UrineGlucose->Solution_Glucose Mitigation Solution_Other Consult Manufacturer/ Use Alternative Method Other->Solution_Other Mitigation

Caption: Decision workflow for mitigating this compound interference.

References

Improving the stability of Cefaclor in various experimental culture media.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Cefaclor in various experimental culture media. Below you will find troubleshooting guides and FAQs to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound unstable in my cell culture medium?

This compound's instability in aqueous solutions, particularly at neutral or alkaline pH, is a well-documented issue.[1] Standard cell culture media are typically buffered to a physiological pH of ~7.4, which accelerates this compound's degradation. The primary degradation pathway involves the hydrolysis of its β-lactam ring, rendering the antibiotic inactive.[2][3] This degradation is significantly influenced by environmental factors.

Key Factors Affecting this compound Stability:

  • pH: this compound is most stable in acidic conditions (pH ≤ 4.5) and degrades rapidly as the pH increases.[2][4]

  • Temperature: Higher temperatures drastically increase the degradation rate.[3] Experiments conducted at 37°C will experience significant loss of active this compound.

  • Media Components: While specific data on interactions with all media components is scarce, the aqueous, buffered nature of culture media is the primary driver of instability. The presence of serum has also been shown to increase degradation rates compared to simple buffers.[4]

  • Light and Oxygen: Exposure to light, oxygen, and humidity can also contribute to degradation.[3]

Q2: How should I prepare and store this compound stock solutions to maximize stability?

Proper preparation and storage of stock solutions are critical to ensure reproducible experimental results. Due to its limited stability and solubility in water, using dimethyl sulfoxide (DMSO) is the recommended method.[1]

  • Recommended Solvent: Use cell culture-grade DMSO to prepare a high-concentration stock solution (e.g., 10-22 mg/mL).[1][5]

  • Storage: Aliquot the DMSO stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[1] Store these aliquots protected from light at -20°C for short-term (weeks) or -80°C for long-term (months) storage.[1][6]

  • Working Solutions: Always prepare working solutions fresh for each experiment by diluting the stock solution directly into the culture medium immediately before use.[1][7] Do not store this compound in culture medium for extended periods.[1]

Q3: What is the expected half-life of this compound in my experimental conditions?

The half-life is highly dependent on pH and temperature. As shown in the tables below, the stability decreases dramatically at physiological pH and temperature. In normal subjects, the serum half-life is approximately 0.6 to 0.9 hours, and it degrades chemically in the body with a half-life of about 2 hours, highlighting its inherent instability under physiological conditions.[8][9]

Data Presentation: this compound Stability Under Various Conditions

The following tables summarize the remaining activity of this compound in buffered solutions at different temperatures and pH levels. This data illustrates the critical impact of these parameters on the drug's stability.

Table 1: Effect of Temperature and pH on this compound Stability (% Remaining Activity After 72 Hours)

pHStorage at 4°CStorage at 25°CStorage at 37°C
2.5 ≥90%95%80%
4.5 ≥90%69%<20%
6.0 70%16%<20%
7.0 46%5%<20%
8.0 34%3%<20%
(Data sourced from Foglesong et al., 1978)[4]

Table 2: this compound Stability in Plasma and Serum

Storage ConditionTime% Loss in Activity
4°C6 hours8%
25°C6 hours51%
37°C2 hours48%
(Data sourced from Foglesong et al., 1978)[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent or irreproducible results in cell-based or antimicrobial assays.

  • Possible Cause: Significant degradation of this compound during the experiment. Given that many assays run for 24-72 hours at 37°C, the majority of the active compound may be lost long before the final timepoint.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare working solutions of this compound immediately before adding them to your experiment.[7]

    • Minimize Incubation Time: If possible, design experiments with shorter endpoints to reduce the impact of degradation.[7]

    • Replenish this compound: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 8-12 hours).

    • Quantify this compound: Use an analytical method like HPLC to measure the actual concentration of this compound in your culture medium at the beginning and end of your experiment to understand its degradation kinetics in your specific system.[10][11]

Issue 2: Higher than expected Minimum Inhibitory Concentration (MIC) values in susceptibility testing.

  • Possible Cause: Degradation of this compound during the incubation period, leading to a lower effective concentration of the antibiotic.[7] This is a known issue, particularly with β-lactam antibiotics.[12]

  • Troubleshooting Steps:

    • Adhere to Standardized Protocols: Use validated methods from organizations like the Clinical and Laboratory Standards Institute (CLSI) to ensure consistency.[12]

    • Control Inoculum Density: An overly dense bacterial inoculum can enzymatically degrade the antibiotic, leading to falsely elevated resistance.[12]

    • Use Fresh Plates/Broth: For agar dilution methods, it is recommended that plates be prepared on the day of use due to the continuous decline in activity.[13] For broth microdilution, prepare dilutions immediately before inoculation.

    • Verify Media pH: Ensure the pH of your test medium (e.g., Mueller-Hinton) is within the correct range, as pH can influence this compound's activity and stability.[7][12]

Issue 3: Unexpected or confounding peaks in HPLC analysis.

  • Possible Cause: The appearance of this compound degradation products, which may co-elute with the parent compound or appear as distinct peaks, complicating analysis.[14]

  • Troubleshooting Steps:

    • Use a Stability-Indicating Method: Employ a validated HPLC method specifically designed to separate this compound from its known degradants.[14]

    • Optimize Mobile Phase: Adjusting the pH or gradient of the mobile phase can improve the resolution between this compound and its degradation products.[14]

    • Control Sample Temperature: Keep samples in an autosampler cooled to ~4°C to prevent degradation while awaiting injection.

    • Degas Mobile Phase: Ensure the mobile phase is thoroughly degassed to prevent on-column oxidative degradation, which can appear as "ghost peaks".[14]

Experimental Protocols & Workflows

A standardized workflow is essential for reliable results.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_stock 1. Prepare High-Concentration Stock Solution in DMSO store_stock 2. Aliquot and Store Stock at -80°C (Protected from Light) prep_stock->store_stock prep_working 3. Prepare Fresh Working Solution in Culture Medium (Immediate Use) store_stock->prep_working add_to_culture 4. Add Working Solution to Experimental Culture prep_working->add_to_culture incubate 5. Incubate at 37°C (Consider media changes for long-term assays) collect_samples 6. Collect Samples at Defined Timepoints incubate->collect_samples analyze 7. Perform Assay (e.g., Cell Viability, MIC, HPLC) cluster_prep cluster_prep cluster_exp cluster_exp cluster_analysis cluster_analysis

Caption: General experimental workflow for in vitro studies with this compound.

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol is the recommended method for preparing a stable, high-concentration stock solution.[1]

  • Materials: this compound powder, cell culture-grade DMSO, sterile conical or microcentrifuge tubes, vortex mixer.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.

  • Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution but should be used cautiously.[1]

  • Aliquoting & Storage: Dispense the stock solution into single-use, light-protecting sterile tubes. Store at -20°C for up to two weeks or at -80°C for up to six months.[1]

Protocol 2: Stability Assessment of this compound in Culture Medium via HPLC

This protocol provides a framework for quantifying this compound's degradation in your specific experimental medium.

  • Preparation: Prepare a working solution of this compound in your chosen cell culture medium (e.g., DMEM + 10% FBS) at the desired final concentration.

  • Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the solution. If necessary, precipitate proteins (e.g., with acetonitrile) and centrifuge. Transfer the supernatant to an HPLC vial. This is your T=0 sample.

  • Incubation: Place the remaining this compound-containing medium in a sterile container in a 37°C incubator under standard cell culture conditions (e.g., 5% CO₂).

  • Sampling: At predetermined timepoints (e.g., 2, 4, 8, 12, 24 hours), withdraw additional aliquots, process them as in step 2, and transfer to HPLC vials.

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11][15]

    • Mobile Phase: A common mobile phase consists of a buffer (e.g., sodium pentanesulfonate or phosphate buffer) and an organic solvent like methanol or acetonitrile, adjusted to an acidic pH (e.g., pH 2.5).[15]

    • Detection: Set the UV detector to 265 nm.[11][15]

    • Quantification: Inject the samples and a set of known standards. Calculate the concentration of this compound at each timepoint by comparing peak areas to the standard curve.

  • Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation curve and calculate the experimental half-life.

This compound Degradation and Troubleshooting Logic

Understanding the degradation pathways is key to troubleshooting. This compound primarily degrades via hydrolysis of the β-lactam ring, especially in neutral aqueous media.[2] Other pathways include isomerization and intramolecular aminolysis.[2][16] The following diagram outlines a logical approach to diagnosing stability issues.

G start Inconsistent or Unexpected Results q_prep Was the working solution prepared fresh from a properly stored stock? start->q_prep a_prep_no Action: Prepare fresh stock and working solutions per protocol. Use DMSO for stock. Aliquot and store at -80°C. q_prep->a_prep_no No q_exp Was the experiment duration long (>12h) at 37°C without replenishing this compound? q_prep->q_exp Yes a_prep_no->start Re-run Experiment a_prep_yes Yes a_exp_yes Action: Consider shorter endpoints or replenishing media with fresh this compound periodically. q_exp->a_exp_yes Yes q_hplc Are you using a validated, stability-indicating HPLC method? q_exp->q_hplc No a_exp_yes->start Re-run Experiment a_exp_no No a_hplc_no Action: Validate your method. Ensure separation from degradants. Check mobile phase pH and use a cooled autosampler. q_hplc->a_hplc_no No end_node Root cause likely identified. If issues persist, quantify degradation in your specific media. q_hplc->end_node Yes a_hplc_no->start Re-run Experiment

Caption: Troubleshooting logic for this compound stability issues in experiments.

References

Cefaclor-Induced Adverse Effects in Laboratory Animal Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals addressing and managing adverse effects induced by Cefaclor in laboratory animal models.

Quick Navigation

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Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound-induced adverse effects in laboratory animals.

Q1: What are the most commonly observed adverse effects of this compound in laboratory animal models?

A1: The most frequently reported adverse effects across different animal models include gastrointestinal disturbances, hypersensitivity reactions, and hematological changes. In rats, treatment-related effects are often limited to soft stool and cecal dilatation.[1] Dogs may exhibit soft stools, occasional vomiting, a transient fall in hemoglobin concentration, and in some cases, reversible thrombocytopenia.[1]

Q2: Are there any known neurological adverse effects of this compound in animal models?

A2: Yes, recent studies have indicated that oral administration of this compound in mice can induce anxiety- and depression-like behaviors. These behavioral changes are associated with alterations in gut microbiota, reduced serotonin levels in the hippocampus, and modulation of 5-HT receptor mRNA expression.

Q3: Can this compound induce nephrotoxicity or hepatotoxicity in laboratory animals?

A3: While some cephalosporins have been associated with nephrotoxicity, studies on this compound indicate it has a low toxic potential in the species tested.[1] However, it's important to note that several β-lactam antibiotics have been implicated in triggering seizures, particularly in subjects with renal impairment when dosages are not adjusted.[2] Transient hepatitis and cholestatic jaundice have been observed as rare side effects with cephalosporins in general.

Q4: What is the mechanism behind this compound-induced hypersensitivity?

A4: this compound-induced hypersensitivity is primarily an IgE-mediated Type I hypersensitivity reaction. It is believed that the R1 side chain of the this compound molecule plays a significant role in this allergic response. Cross-reactivity with other β-lactam antibiotics, such as penicillins, can occur, particularly if they share similar side-chain structures.

Q5: How does this compound affect the gut microbiota in animal models?

A5: this compound administration has been shown to cause gut dysbiosis in mice. This can manifest as an alteration in the composition of the gut microbiota, potentially leading to gastrointestinal and even neurological side effects.

Troubleshooting Guides

This section provides practical guidance for managing specific adverse effects observed during this compound administration in laboratory animals.

Gastrointestinal Disturbances (Diarrhea, Soft Stools)
  • Problem: Animals exhibit mild to moderate diarrhea or consistently soft stools after this compound administration.

  • Troubleshooting Steps:

    • Monitor Hydration: Ensure animals have continuous access to fresh water. In cases of severe diarrhea, consider subcutaneous or intraperitoneal administration of sterile saline to prevent dehydration.

    • Dietary Support: Provide a highly palatable and easily digestible diet.

    • Probiotics: Consider co-administration of a veterinary-approved probiotic to help restore gut flora. Note: The timing and strain of probiotic should be carefully considered and documented in the experimental protocol.

    • Dosage Review: If symptoms are severe and persistent, re-evaluate the dosage of this compound. Consult with a veterinarian to determine if a dose reduction is feasible without compromising the study's objectives.

    • Fecal Monitoring: Collect fecal samples for analysis to rule out opportunistic infections.

Hypersensitivity Reactions (Allergic Reactions)
  • Problem: Animals exhibit signs of an allergic reaction, which can range from mild (e.g., skin rash, pruritus) to severe (e.g., respiratory distress, swelling, anaphylaxis).

  • Immediate Actions for Severe Reactions (Anaphylaxis):

    • Discontinue this compound Administration Immediately.

    • Administer Epinephrine: This is the first-line treatment for anaphylaxis. The dose and route of administration will vary by species and institutional guidelines. Consult with the attending veterinarian for appropriate protocols.

    • Provide Respiratory Support: If the animal is in respiratory distress, provide oxygen supplementation.

    • Fluid Therapy: Administer intravenous or subcutaneous fluids to manage hypotension.

    • Antihistamines and Corticosteroids: These may be administered as adjunctive therapy after the animal is stabilized.

  • Actions for Mild Reactions:

    • Discontinue this compound Administration.

    • Monitor Closely: Observe the animal for any progression of symptoms.

    • Consult a Veterinarian: Discuss the possibility of administering antihistamines to manage symptoms.

    • Documentation: Record the observed signs and all actions taken in the animal's health record.

Neurological Symptoms (Behavioral Changes)
  • Problem: Animals display unexpected behavioral changes, such as lethargy, anxiety, or depression-like behaviors.

  • Troubleshooting Steps:

    • Rule out Other Causes: Ensure that the observed behaviors are not due to other experimental factors or environmental stressors.

    • Behavioral Assessment: If feasible within the study design, conduct standardized behavioral tests to quantify the observed changes.

    • Microbiota Analysis: Consider collecting fecal samples for gut microbiota analysis to investigate potential links between behavioral changes and dysbiosis.

    • Consult with a Veterinarian or Animal Behaviorist: Discuss the observations and potential interventions.

    • Dosage and Duration Review: If the behavioral changes are severe, consider if the this compound dosage or duration of treatment can be modified.

Quantitative Data Summary

The following tables summarize quantitative data on this compound-induced adverse effects from studies in various laboratory animal models.

Table 1: Observed Adverse Effects of this compound in Different Animal Models

Animal ModelDosageDurationObserved Adverse EffectsReference
Rats 160 - 675 mg/kg/day (in diet)1 yearSoft stool excretion, cecal dilatation.[1]
Dogs 50 - 200 mg/kg/day (oral)30 daysTransient moderate fall in hemoglobin concentration in some males at the highest dose.[1]
Dogs 100 - 400 mg/kg/day (oral)1 yearSoft stool excretion, occasional emesis, reversible thrombocytopenia in one animal at the highest dose.[1]
Mice Acute toxicity data comparable to cephalexin.Single or multiple dosesLow toxic potential.[1]
Monkeys Acute toxicity data comparable to cephalexin.Single or multiple dosesLow toxic potential.[1]

Table 2: Lethal Dose 50 (LD50) of this compound in Rodents

Animal ModelRoute of AdministrationLD50
Mice Oral> 5000 mg/kg
Rats Oral> 5000 mg/kg

Note: Data on LD50 can vary between studies and should be used as a general reference.

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound-induced adverse effects.

Protocol 1: Induction and Assessment of this compound-Induced Anxiety- and Depression-Like Behaviors in Mice
  • Objective: To induce and evaluate behavioral changes in mice following oral administration of this compound.

  • Materials:

    • C57BL/6 mice

    • This compound

    • Saline solution (0.9% NaCl)

    • Oral gavage needles

    • Behavioral testing apparatus (e.g., Elevated Plus Maze, Open Field Test, Forced Swim Test)

  • Methodology:

    • Animal Acclimation: Acclimate mice to the housing facility for at least one week before the start of the experiment.

    • This compound Administration:

      • Prepare a solution of this compound in saline at the desired concentration.

      • Administer this compound orally via gavage at a dose of 200 mg/kg/day for a specified duration (e.g., 7 days).

      • A control group should receive an equivalent volume of saline via oral gavage.

    • Behavioral Testing:

      • Elevated Plus Maze (EPM): To assess anxiety-like behavior. Record the time spent in and the number of entries into the open and closed arms.

      • Open Field Test (OFT): To assess locomotor activity and anxiety-like behavior. Record the total distance traveled and the time spent in the center versus the periphery of the arena.

      • Forced Swim Test (FST): To assess depression-like behavior. Record the duration of immobility during the test period.

    • Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., t-test, ANOVA) to compare the this compound-treated group with the control group.

Protocol 2: Monitoring for Hypersensitivity Reactions
  • Objective: To monitor for and characterize hypersensitivity reactions to this compound in laboratory animals.

  • Materials:

    • Study animals (e.g., mice, guinea pigs)

    • This compound

    • Appropriate vehicle for administration

    • Calipers for measuring skin reactions

    • Emergency drugs (epinephrine, antihistamines, corticosteroids)

  • Methodology:

    • Sensitization Phase:

      • Administer a sensitizing dose of this compound, often with an adjuvant, via a relevant route (e.g., intraperitoneal injection).

      • Allow a period of several days to a few weeks for the development of an immune response.

    • Challenge Phase:

      • Administer a challenge dose of this compound.

    • Observation and Assessment:

      • Systemic Anaphylaxis: Observe for signs of respiratory distress, cyanosis, collapse, and changes in body temperature.

      • Cutaneous Anaphylaxis: If the challenge is administered intradermally, measure the diameter of the resulting wheal and flare reaction at specified time points.

      • Clinical Scoring: Use a standardized scoring system to grade the severity of clinical signs.

    • Emergency Preparedness: Have an emergency kit with appropriate drugs and equipment readily available to manage severe reactions.

Signaling Pathways and Workflows

This section provides diagrams to visualize key processes related to this compound's adverse effects.

IgE-Mediated Hypersensitivity Reaction Pathway

IgE_Mediated_Hypersensitivity cluster_sensitization Sensitization Phase cluster_reaction Reaction Phase (Re-exposure) This compound This compound (Allergen) APC Antigen Presenting Cell (e.g., Dendritic Cell) This compound->APC Uptake and Processing TH2 T Helper 2 Cell APC->TH2 Presents Antigen B_Cell B Cell TH2->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation IgE This compound-specific IgE Plasma_Cell->IgE Production Mast_Cell Mast Cell IgE->Mast_Cell Binds to FcεRI receptors Cefaclor_re This compound Cefaclor_re->Mast_Cell Cross-links IgE Mediators Release of Mediators (Histamine, Leukotrienes, etc.) Mast_Cell->Mediators Degranulation Symptoms Allergic Symptoms (Urticaria, Angioedema, Anaphylaxis) Mediators->Symptoms Induces Behavioral_Workflow start Start: Acclimate Mice grouping Randomly Assign to Groups (Control vs. This compound) start->grouping treatment Daily Oral Gavage (Saline or this compound) grouping->treatment behavior Behavioral Testing (EPM, OFT, FST) treatment->behavior necropsy Euthanasia and Tissue Collection (Brain, Gut) behavior->necropsy analysis Data and Sample Analysis (Behavioral scores, Neurochemistry, Microbiota analysis) necropsy->analysis end End: Interpret Results analysis->end Troubleshooting_Logic action action observe observe start Adverse Event Observed is_severe Is the event life-threatening? start->is_severe mild_symptoms Are symptoms mild and transient? is_severe->mild_symptoms No action_emergency Immediate Veterinary Intervention (Stop drug, provide supportive care) is_severe->action_emergency Yes observe_monitor Continue Monitoring Document Observations mild_symptoms->observe_monitor Yes action_consult Consult with Veterinarian Consider dose adjustment or supportive treatment mild_symptoms->action_consult No action_emergency->observe_monitor After stabilization end End observe_monitor->end Resolved action_consult->observe_monitor

References

Approaches to enhance the efficacy of Cefaclor against antibiotic-resistant bacterial strains.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating novel approaches to improve the efficacy of Cefaclor against antibiotic-resistant bacterial strains. Here you will find troubleshooting guides for common experimental hurdles and frequently asked questions (FAQs) to support your research and development efforts.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your experiments.

Issue IDProblem EncounteredPossible CausesSuggested Solutions
SYN-01 Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound in susceptibility testing. 1. This compound Instability: this compound is known to be unstable in aqueous solutions, with its degradation influenced by temperature and pH.[1] Prolonged incubation can lead to a loss of potency and artificially high MIC values.[1]2. Inoculum Effect: Using a bacterial inoculum that is too dense can lead to increased enzymatic degradation of this compound by β-lactamases, resulting in falsely elevated resistance.[2]3. Media Composition: The pH and cation concentration of the growth medium can affect this compound's activity.[2]1. Prepare fresh this compound stock solutions for each experiment and use them promptly. Minimize incubation times as much as the protocol allows.[1]2. Standardize your inoculum preparation to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[1]3. Use standardized and validated media, such as cation-adjusted Mueller-Hinton broth, and ensure the pH is within the recommended range.[2]
SYN-02 Unexpected antagonism or lack of synergy in checkerboard assays. 1. Sub-optimal Concentrations: Synergy is often concentration-dependent. The tested concentration range may not include the optimal synergistic ratio.[3]2. Different Mechanisms of Action: At high concentrations, the individual effects of each agent might saturate their respective targets, masking any synergistic interaction.[3]3. Compound Precipitation: The combination of this compound and the test compound may lead to precipitation in the well, causing inaccurate visual or spectrophotometric readings.1. Expand the range of concentrations tested for both this compound and the synergistic agent to identify the optimal ratio.2. Analyze the full dose-response matrix to identify concentration ranges where synergy is present, which may be at lower, sub-inhibitory concentrations of one or both agents.[3]3. Include a "no-growth" control plate with the same compound dilutions but without bacteria to check for precipitation.[4] If precipitation occurs, consider using a different solvent or a solubilizing agent.
SYN-03 High variability or inconsistent results in time-kill assays. 1. Inaccurate Colony Counting: Errors in serial dilutions and plating can lead to significant variability in CFU counts.2. Bacterial Clumping: Some bacterial strains may clump together, leading to an underestimation of the viable cell count.3. Delayed Sampling: Inconsistent timing of sample collection can affect the comparability of results between different experimental arms.1. Ensure thorough mixing at each dilution step and plate replicates for each time point.2. Gently vortex or triturate the bacterial suspension before sampling to ensure a homogenous cell suspension.3. Use a timer to ensure precise and consistent sampling intervals throughout the experiment.
NP-01 Low encapsulation efficiency of this compound in nanoparticles. 1. Drug-Polymer/Lipid Interaction: Unfavorable interactions, such as charge repulsion between this compound and the nanoparticle matrix, can hinder efficient encapsulation.[5]2. High Drug Loading: Attempting to load a high concentration of this compound can lead to decreased encapsulation efficiency as the polymer matrix becomes saturated.[6]3. Formulation Parameters: The choice of solvent, polymer concentration, and stirring speed can all impact the efficiency of drug encapsulation.1. Select polymers or lipids with complementary properties to this compound. For example, if this compound is negatively charged, consider using a positively charged polymer.[5]2. Optimize the drug-to-polymer ratio to find the highest achievable loading without compromising encapsulation efficiency.[6]3. Systematically vary formulation parameters to identify the optimal conditions for this compound encapsulation.
NP-02 Aggregation of this compound nanoparticles during storage or in culture media. 1. Loss of Surface Charge: Changes in pH or the presence of salts in the storage buffer or culture media can neutralize the surface charge of the nanoparticles, leading to aggregation.[7]2. Lyophilization-Induced Aggregation: The freeze-drying process can force nanoparticles into close proximity, causing irreversible aggregation.[8]3. Interaction with Serum Proteins: Proteins in cell culture media can bind to the surface of nanoparticles, causing them to aggregate.[9]1. Store nanoparticles in a buffer with a pH that maintains a high zeta potential. For use in salt-containing media, consider coating the nanoparticles with a stabilizing agent like PEG.[10]2. Use cryoprotectants (e.g., trehalose, sucrose) during lyophilization to prevent aggregation by creating a protective matrix around the nanoparticles.[8]3. Evaluate the stability of the nanoparticles in the presence of serum proteins before conducting cell-based assays. If aggregation is observed, surface modification with hydrophilic polymers may be necessary.[9]

Frequently Asked Questions (FAQs)

This compound's Mechanism of Action and Resistance

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a second-generation cephalosporin antibiotic that acts by inhibiting the synthesis of the bacterial cell wall.[2] It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[11] This disruption leads to a weakened cell wall and ultimately cell lysis.[11]

Q2: What are the main mechanisms by which bacteria develop resistance to this compound?

A2: Bacteria primarily develop resistance to this compound through three main mechanisms:

  • Enzymatic Degradation: The most common mechanism is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of this compound, rendering it inactive.[11]

  • Target Modification: Alterations in the structure of penicillin-binding proteins (PBPs) can reduce their affinity for this compound, thereby decreasing its efficacy.[11]

  • Reduced Drug Accumulation: This can occur through two main processes:

    • Efflux Pumps: Bacteria can actively pump this compound out of the cell using efflux pumps, preventing it from reaching its PBP targets.[11]

    • Reduced Permeability: In Gram-negative bacteria, changes in the porin channels of the outer membrane can limit the entry of this compound into the cell.[11]

Enhancing this compound's Efficacy

Q3: What are the primary strategies to enhance this compound's efficacy against resistant strains?

A3: The main approaches to enhance this compound's efficacy include:

  • Combination with β-Lactamase Inhibitors: This is a well-established strategy where this compound is co-administered with a β-lactamase inhibitor, such as clavulanic acid or sulbactam. These inhibitors protect this compound from degradation by β-lactamase enzymes.[11]

  • Synergistic Combinations with Non-Antibiotic Agents: This includes combining this compound with natural compounds or other agents that can enhance its activity. For example, sophorolipids, a type of biosurfactant, have been shown to act synergistically with this compound.[2]

  • Use of Efflux Pump Inhibitors (EPIs): Co-administration of this compound with an EPI can block the efflux of the antibiotic from the bacterial cell, thereby increasing its intracellular concentration and efficacy.[11]

  • Novel Delivery Systems: Encapsulating this compound in nanoparticles can improve its stability, prolong its release, and enhance its antibacterial activity.[12][13]

Q4: How can I quantitatively assess the synergistic effect of a compound with this compound?

A4: The checkerboard assay is a standard method to quantify synergy.[11] This method involves testing various concentrations of this compound and the synergistic agent, both alone and in combination, to determine the MIC for each combination. The results are then used to calculate the Fractional Inhibitory Concentration (FIC) index.[11] An FIC index of ≤ 0.5 typically indicates synergy.[14] A time-kill assay can also be used to confirm synergy by observing a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.[10]

Data Presentation

Table 1: Synergistic Activity of this compound with β-Lactamase Inhibitors against ESBL-Producing E. coli
Antimicrobial Agent/CombinationMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility Restoration (%)
This compound (CFC)>128>128-
This compound/Clavulanic Acid (CFC/CA)8/4>128/454%
This compound/Sulbactam (CFC/SUL)8/464/3254%
This compound/Clavulanic Acid/Sulbactam (CFC/CA/SUL)8/4/464/32/3258%

Data synthesized from a study on 52 ESBL-producing E. coli isolates.[2]

Table 2: Enhanced Efficacy of this compound Nanoformulations
FormulationParticle Size (nm)Encapsulation Efficiency (%)Fold Reduction in MIC vs. This compound
This compound-Eudragit RS 100 Nanoparticles (Nano-spray dryer)328 - 38978 - 84%4-fold (against S. aureus and E. coli)
This compound-PLGA-Eudragit S100 Nanoparticles (Nanoprecipitation)171 - 19958 - 81%16-fold (against S. aureus and E. coli)

Data from studies on the development of this compound nanoparticles.[12][13]

Experimental Protocols

Checkerboard Assay for Synergy Testing

Objective: To determine the in vitro synergistic activity of this compound in combination with a test agent.

Materials:

  • 96-well microtiter plates

  • This compound stock solution

  • Test agent stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (~5 x 10^5 CFU/mL)

  • Multichannel pipette

Procedure:

  • Prepare serial two-fold dilutions of this compound horizontally along the x-axis of the 96-well plate in 50 µL of CAMHB.

  • Prepare serial two-fold dilutions of the test agent vertically along the y-axis of the plate in 50 µL of CAMHB. This creates a matrix of varying concentrations of both agents.[11]

  • Include wells with only this compound and only the test agent as controls. Also, include a growth control well with no antimicrobial agents and a sterility control well with only broth.

  • Add 100 µL of the prepared bacterial inoculum to each well.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC for each combination by visual inspection for turbidity or by measuring absorbance.

  • Calculate the Fractional Inhibitory Concentration (FIC) index using the following formulas:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Test Agent = (MIC of Test Agent in combination) / (MIC of Test Agent alone)

    • FIC Index = FIC of this compound + FIC of Test Agent

  • Interpret the results: FIC Index ≤ 0.5 indicates synergy; 0.5 < FIC Index ≤ 4 indicates an additive or indifferent effect; and FIC Index > 4 indicates antagonism.[14]

Nano-Spray Drying for this compound Nanoparticle Formulation

Objective: To prepare this compound-loaded nanoparticles with extended-release properties.

Materials:

  • This compound monohydrate

  • Eudragit RS 100

  • Organic solvent (e.g., acetone)

  • Distilled water

  • Nano Spray Dryer B-90

Procedure:

  • Dissolve a specific amount of this compound monohydrate and Eudragit RS 100 in an appropriate organic solvent.[12]

  • Filter the resulting solution through a 0.45 µm membrane filter.[11]

  • Set the nano-spray dryer parameters. For example:

    • Inlet Temperature: 120°C

    • Outlet Temperature: ~54°C

    • Pump Level: 3

    • Spray Rate: 100%[12]

  • Spray the solution into the drying chamber to form nanoparticles.

  • Collect the dried nanoparticles from the collection electrode.

  • Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.[12]

Visualizations

Signaling_Pathway cluster_0 Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibition CellWall Cell Wall Synthesis PBP->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: this compound's mechanism of action: Inhibition of cell wall synthesis.

Experimental_Workflow cluster_1 Combination Therapy Approach Start Resistant Bacterial Strain SynergyTest Synergy Testing (Checkerboard/Time-Kill Assay) Start->SynergyTest BetaLactamase β-Lactamase Inhibitor (e.g., Clavulanic Acid) BetaLactamase->SynergyTest EPI Efflux Pump Inhibitor (EPI) EPI->SynergyTest NaturalCompound Natural Compound (e.g., Sophorolipid) NaturalCompound->SynergyTest This compound This compound This compound->SynergyTest EnhancedEfficacy Enhanced Efficacy SynergyTest->EnhancedEfficacy Logical_Relationship CefaclorResistance This compound Resistance BetaLactamase β-Lactamase Production CefaclorResistance->BetaLactamase TargetModification PBP Modification CefaclorResistance->TargetModification EffluxPumps Efflux Pump Overexpression CefaclorResistance->EffluxPumps Permeability Reduced Permeability CefaclorResistance->Permeability

References

Cefaclor Quality Control and Purity Assessment: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the quality control and purity assessment of Cefaclor for research applications. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key specifications to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound that I should be aware of in my research?

A1: this compound is susceptible to degradation via several pathways, especially in aqueous solutions and in the solid state. Key routes include:

  • Hydrolysis of the β-lactam ring: This is a common degradation pathway for β-lactam antibiotics, which leads to a loss of antibacterial activity.

  • Intramolecular aminolysis: The amino group in the side chain can attack the β-lactam ring, leading to the formation of piperazine-2,5-dione derivatives.

  • Isomerization: The double bond within the dihydrothiazine ring can shift, forming the Δ³-isomer of this compound.[1]

  • Ring contraction: The cephem nucleus can undergo contraction to form thiazole-based structures.[1]

  • Oxidative degradation: The dihydrothiazine ring is susceptible to oxidation, a pathway that is particularly relevant in solid-state degradation.[1]

Q2: What are the common impurities found in research-grade this compound?

A2: Impurities in this compound can originate from the manufacturing process, degradation, or improper storage.[2] These can be categorized as:

  • Process-related impurities: These include unreacted starting materials, intermediates, and byproducts from the synthetic route.

  • Degradation products: These arise from the chemical breakdown of this compound as described in Q1.

  • Residual solvents: Solvents used during the manufacturing process may remain in the final product.

  • Structurally related analogs: These can include stereoisomers or other closely related cephalosporin compounds.[2]

Q3: How do these impurities and degradation products affect experimental results?

A3: The presence of impurities and degradation products can significantly impact research findings:

  • Chromatographic Assays (e.g., HPLC): Degradation products may co-elute with the parent this compound peak, causing an overestimation of its concentration.[3] They can also appear as additional peaks, complicating chromatogram interpretation.[3]

  • Spectrophotometric Assays: Many degradation products absorb UV light in the same region as this compound, leading to inaccurate quantification.[3]

  • Microbiological Assays: Since most degradation products are microbiologically inactive, their presence can lead to an underestimation of the true potency of the active this compound.[3]

Q4: What are the recommended storage conditions for this compound to minimize degradation?

A4: To maintain its integrity, this compound should be stored in tight, light-resistant containers at controlled room temperature.[4] For solutions, especially in biological matrices, storage at low temperatures (e.g., -20°C or -80°C) is recommended to slow down degradation.[5] It is also crucial to be aware of the pH of aqueous solutions, as this compound's stability is pH-dependent.[6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

HPLC Analysis

Issue 1: Inaccurate or irreproducible peak areas for this compound.

  • Possible Cause A: Co-elution with impurities or degradation products.

    • Troubleshooting Step: Utilize a validated stability-indicating HPLC method designed to separate this compound from its known degradation products.[3] If co-elution is suspected, optimizing the mobile phase gradient (e.g., making it shallower) can improve resolution.[3]

  • Possible Cause B: On-column degradation.

    • Troubleshooting Step: Ensure the mobile phase is thoroughly degassed to prevent oxidative degradation on the column.[3] Maintain the column temperature at ambient conditions (not exceeding 30°C) to minimize thermal degradation.[3]

  • Possible Cause C: Sample instability in the autosampler.

    • Troubleshooting Step: If samples are stored in the autosampler for an extended period, degradation can occur. It is recommended to use the prepared solutions within a few hours if stored at room temperature or within 20 hours if refrigerated.[7]

Issue 2: Appearance of unexpected "ghost peaks" in the chromatogram.

  • Possible Cause: Carryover from previous injections or on-column degradation.

    • Troubleshooting Step: Implement a robust needle wash protocol in the autosampler. If the issue persists, it may be due to on-column degradation of this compound, which can be addressed by the steps mentioned in Issue 1, Cause B.[3]

Spectrophotometric Analysis

Issue: Inaccurate or variable absorbance readings.

  • Possible Cause A: Interference from degradation products.

    • Troubleshooting Step: Be aware that degradation products can absorb at similar wavelengths to this compound.[3] Some methods utilize alkaline hydrolysis to form a specific derivative with a distinct absorbance maximum (e.g., 340 nm), which can help to differentiate from the parent compound.[8]

  • Possible Cause B: Instability of this compound in the chosen solvent/buffer.

    • Troubleshooting Step: this compound's stability is pH-dependent. Ensure the pH of your buffer system is appropriate for the duration of your experiment. For example, in alkaline conditions used for some spectrophotometric methods, the hydrolysis reaction should be carefully timed.[8]

Quantitative Data Summary

The following tables provide key specifications for this compound purity and related substances as per the United States Pharmacopeia (USP).

Table 1: USP Specifications for this compound Raw Material

TestSpecification
Potency (anhydrous basis) 950 - 1020 µg/mg of C₁₅H₁₄ClN₃O₄S
pH (25 mg/mL aqueous suspension) 3.0 - 4.5
Water Content 3.0% - 6.5%

Source: USP Monograph: this compound[9]

Table 2: USP Limits for Related Compounds in this compound Formulations

Formulation TypeLimit for any Individual Related CompoundSum of all Related Compounds
This compound Capsules Not more than 0.5%Not more than 2.0%
This compound Extended-Release Tablets Not more than 0.6%Not more than 2.0%

Source: USP Monographs: this compound Capsules, this compound Extended-Release Tablets[4][7]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity and Impurity Determination

This protocol is based on a stability-indicating HPLC method suitable for separating this compound from its degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

  • Column: C18, 5 µm particle size, e.g., 25 cm x 4.6 mm.[10]

  • Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile is commonly used. For example:

    • Mobile Phase A: 50 mM phosphate buffer, pH 4.0.[3]

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: Start with a low percentage of Mobile Phase B (e.g., 2-25%) and gradually increase to elute more retained impurities.[3]

  • Flow Rate: 1.0 - 1.5 mL/min.[3][10]

  • Column Temperature: Ambient (not to exceed 30°C).[3]

  • Detection Wavelength: 220 nm or 265 nm.[3][10]

Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve USP this compound Reference Standard in a suitable diluent (e.g., Mobile Phase A) to a known concentration (e.g., 0.05 mg/mL).[9]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the same diluent to a similar concentration as the standard.[9]

Protocol 2: Spectrophotometric Assay of this compound via Alkaline Hydrolysis

This method involves the conversion of this compound to a diketopiperazine derivative, which is then quantified.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in demineralized water.[11]

  • Hydrolysis: Transfer an aliquot of the this compound solution to a flask containing an ammonia buffer at pH 10.[8]

  • Incubation: Allow the solution to stand at room temperature for 30 minutes to ensure complete hydrolysis.[8]

  • Measurement: Measure the absorbance of the resulting solution at 340 nm against a blank prepared without this compound.[8]

  • Quantification: Determine the concentration of this compound in the original sample by comparing the absorbance to a calibration curve prepared using this compound standard solutions subjected to the same procedure.[8]

Protocol 3: Forced Degradation Study

This protocol provides a general framework for inducing this compound degradation to assess the stability-indicating properties of an analytical method.

  • Acid Hydrolysis: Incubate a this compound solution in 0.1 N HCl at 60°C.[3]

  • Alkaline Hydrolysis: Treat a this compound solution with 0.1 N NaOH at room temperature.[3]

  • Oxidative Degradation: Expose a this compound solution to 3% hydrogen peroxide at room temperature.[3]

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 100°C) for 24 hours.[3]

  • Photolytic Degradation: Expose a this compound solution to UV light.[3]

  • Analysis: Analyze the stressed samples using a suitable stability-indicating method (e.g., HPLC as in Protocol 1) to identify and quantify the degradation products formed.

Visualizations

Cefaclor_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_isomerization_contraction Isomerization & Ring Contraction cluster_oxidation Oxidation This compound This compound BetaLactam_Hydrolysis β-Lactam Ring Opening This compound->BetaLactam_Hydrolysis Aqueous Conditions Intramolecular_Aminolysis Intramolecular Aminolysis This compound->Intramolecular_Aminolysis Neutral/Alkaline pH Isomerization Δ³-Isomerization This compound->Isomerization Ring_Contraction Ring Contraction This compound->Ring_Contraction Oxidation Oxidative Attack on Dihydrothiazine Ring This compound->Oxidation Solid State Piperazine_Derivative Piperazine-2,5-dione Derivative Intramolecular_Aminolysis->Piperazine_Derivative Thiazole_Derivative Thiazole Derivative Ring_Contraction->Thiazole_Derivative

Caption: Major degradation pathways of this compound under various conditions.

HPLC_Troubleshooting_Workflow Start Inaccurate/Irreproducible HPLC Results Check_Method Is a validated stability- indicating method being used? Start->Check_Method Optimize_Gradient Optimize Mobile Phase Gradient (e.g., shallower) Check_Method->Optimize_Gradient No Check_Degassing Is the mobile phase thoroughly degassed? Check_Method->Check_Degassing Yes Optimize_Gradient->Check_Degassing Degas_Mobile_Phase Degas Mobile Phase Check_Degassing->Degas_Mobile_Phase No Check_Temp Is column temperature ambient (≤30°C)? Check_Degassing->Check_Temp Yes Degas_Mobile_Phase->Check_Temp Control_Temp Control Column Temperature Check_Temp->Control_Temp No Check_Sample_Time Are samples analyzed promptly after preparation? Check_Temp->Check_Sample_Time Yes Control_Temp->Check_Sample_Time Refrigerate_Samples Refrigerate Samples in Autosampler Check_Sample_Time->Refrigerate_Samples No End Accurate Results Check_Sample_Time->End Yes Refrigerate_Samples->End

Caption: Troubleshooting workflow for inaccurate this compound HPLC analysis.

References

Validation & Comparative

A Head-to-Head Battle of Beta-Lactams: Cefaclor versus Cephalexin in the Petri Dish

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cephalosporin antibiotics, Cefaclor and Cephalexin have long been subjects of comparative analysis. As a second-generation cephalosporin, this compound is often cited as having a broader spectrum of in vitro activity, particularly against certain Gram-negative bacteria, when compared to the first-generation Cephalexin. This guide delves into the in vitro antibacterial profiles of these two oral antibiotics, presenting supporting experimental data and methodologies for the discerning researcher.

Executive Summary of In Vitro Antibacterial Activity

Numerous studies have consistently demonstrated that this compound exhibits greater in vitro potency against a range of bacterial isolates compared to Cephalexin. This difference is particularly notable against species such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. While both antibiotics are effective against many Gram-positive organisms, this compound often displays a lower minimum inhibitory concentration (MIC), indicating that a smaller concentration of the drug is required to inhibit bacterial growth.

Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison

The following tables summarize the comparative in vitro activity of this compound and Cephalexin against various clinically relevant bacterial species. The data is presented as the MIC required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.

Table 1: In Vitro Activity Against Gram-Negative Bacilli

Organism (No. of Strains)AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli (50)This compound48
Cephalexin1632
Klebsiella pneumoniae (50)This compound28
Cephalexin832
Proteus mirabilis (50)This compound24
Cephalexin816

Table 2: In Vitro Activity Against Gram-Positive Cocci

Organism (No. of Strains)AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (50)This compound14
Cephalexin28
Streptococcus pneumoniae (50)This compound0.51
Cephalexin12
Streptococcus pyogenes (50)This compound0.120.25
Cephalexin0.250.5

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both this compound and Cephalexin are beta-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] This process is crucial for the survival of bacteria, as the cell wall provides structural integrity and protection from osmotic pressure. The key steps in this mechanism are:

  • Binding to Penicillin-Binding Proteins (PBPs): Cephalosporins penetrate the bacterial cell wall and bind to and inactivate PBPs, which are enzymes essential for the final steps of peptidoglycan synthesis.

  • Inhibition of Transpeptidation: This binding prevents the cross-linking of peptidoglycan chains, a critical step for cell wall strength.

  • Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

cluster_bacterium Bacterial Cell cluster_antibiotics Cephalosporins PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis (Bacterial Death) Peptidoglycan->CellLysis Inhibition leads to This compound This compound This compound->PBP Binds to and Inhibits Cephalexin Cephalexin Cephalexin->PBP Binds to and Inhibits

Mechanism of action of this compound and Cephalexin.

Experimental Protocols

The data presented in this guide is a synthesis of findings from studies employing standardized antimicrobial susceptibility testing methods. The primary method used for determining the MIC values was the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of this compound and Cephalexin were prepared from analytical grade powders.

  • Serial two-fold dilutions of each antibiotic were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

2. Inoculum Preparation:

  • Bacterial isolates were cultured on appropriate agar plates for 18-24 hours.

  • Several colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL.

  • This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Incubation:

  • The inoculated microtiter plates were incubated at 35°C ± 2°C in ambient air for 16-20 hours for most bacteria.

4. MIC Determination:

  • The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.

5. Quality Control:

  • Reference strains, such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213, were tested concurrently to ensure the accuracy and reproducibility of the results.

start Start prep_antibiotics Prepare Serial Dilutions of this compound & Cephalexin start->prep_antibiotics prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plates prep_antibiotics->inoculate prep_inoculum->inoculate incubate Incubate Plates (16-20h at 35°C) inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Experimental workflow for broth microdilution testing.

Conclusion

The in vitro data strongly suggest that this compound possesses a broader and more potent antibacterial activity against many common pathogens compared to Cephalexin. This is particularly evident in its enhanced activity against key Gram-negative respiratory and urinary tract pathogens. While both drugs remain valuable tools in the clinician's arsenal, the superior in vitro profile of this compound may offer an advantage in certain clinical scenarios. It is important to note that in vitro activity does not always directly translate to clinical efficacy, and treatment decisions should be guided by a combination of laboratory data, clinical presentation, and local resistance patterns.

References

Cefaclor's Efficacy Against Beta-Lactamase-Producing Bacterial Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cefaclor's in vitro efficacy against clinically relevant beta-lactamase-producing bacteria. The data presented is compiled from multiple studies to assist researchers and drug development professionals in evaluating this compound as a potential therapeutic agent. This document details the comparative performance of this compound against other antibiotics, outlines the experimental methodologies for susceptibility testing, and illustrates the underlying mechanisms of action and resistance.

Comparative In Vitro Efficacy of this compound

The in vitro activity of this compound against beta-lactamase-producing isolates is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize MIC data from various studies, comparing this compound to other commonly used antibiotics against key bacterial pathogens.

Data Presentation

Table 1: Comparative MIC₅₀ and MIC₉₀ Values (µg/mL) Against Beta-Lactamase-Producing Haemophilus influenzae

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound 4.0>32.0[1]
Ampicillin>32.0>32.0[1]
Amoxicillin-Clavulanate0.5/0.251.0/0.5[1]
Cephalexin8.0-[1]
Cefuroxime0.51.0[1]

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: Comparative Activity of this compound Against Beta-Lactamase-Producing Gram-Negative and Gram-Positive Isolates

OrganismAntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli This compound 1 - >128864
Cephalexin4 - >12816>128
Cefuroxime≤0.25 - >128232
Staphylococcus aureus This compound ≤0.25 - 128216
Cephalexin≤0.25 - 6428
Amoxicillin-Clavulanate≤0.12 - 40.51

Note: Data is synthesized from multiple sources and direct comparisons should be made with caution due to potential variations in study methodologies.

Experimental Protocols

The data presented in this guide are primarily derived from antimicrobial susceptibility testing (AST) performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The following are generalized protocols for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the MIC of an antibiotic in a liquid growth medium and is a standard procedure for assessing antimicrobial susceptibility.

  • Preparation of Bacterial Inoculum:

    • Well-isolated colonies of the test bacterium are selected from an 18-24 hour agar plate.

    • The colonies are suspended in a sterile broth or saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent.

    • Serial two-fold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension.

    • A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are included.

    • The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like H. influenzae, incubation is performed in a CO₂-enriched atmosphere.

  • Interpretation of Results:

    • Following incubation, the plate is examined for visible bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.

Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around an antibiotic-impregnated disk.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.

  • Application of Antibiotic Disks: A paper disk impregnated with a standardized concentration of this compound (e.g., 30 µg) is placed on the surface of the inoculated agar.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-24 hours.

  • Measurement and Interpretation: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. The result is interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameter to the established breakpoints in the latest CLSI M100 document.[2][3][4]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Beta_Lactamase_Inhibition cluster_bacterium Bacterial Cell cluster_inhibition Mechanism of Inhibition Beta_Lactam_Antibiotic This compound (β-Lactam Antibiotic) PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Binds to Beta_Lactamase β-Lactamase Enzyme Beta_Lactam_Antibiotic->Beta_Lactamase Targeted by Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits Bacterial_Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Bacterial_Cell_Lysis Leads to Hydrolysis Hydrolysis of β-Lactam Ring Beta_Lactamase->Hydrolysis Inhibited_Enzyme Inhibited β-Lactamase Beta_Lactamase->Inhibited_Enzyme Inactive_Antibiotic Inactive this compound Hydrolysis->Inactive_Antibiotic Beta_Lactamase_Inhibitor β-Lactamase Inhibitor (e.g., Clavulanic Acid) Beta_Lactamase_Inhibitor->Beta_Lactamase Irreversibly Binds to

Caption: Mechanism of β-lactamase action and inhibition.

MIC_Workflow Start Start: Isolate Bacterial Colony Prepare_Inoculum Prepare Standardized Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Prepare_Plate Prepare 96-Well Plate with Serial Antibiotic Dilutions Prepare_Plate->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read Results for Visible Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Growth Read_Results->Determine_MIC End End: Report MIC Value Determine_MIC->End

Caption: Experimental workflow for MIC determination.

References

A head-to-head comparison of the clinical efficacy of Cefaclor and Cefadroxil.

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cephalosporin antibiotics, Cefaclor and Cefadroxil have long been utilized for a range of bacterial infections. While both are effective oral agents, their clinical efficacy, pharmacokinetic profiles, and dosing regimens present distinct differences that are critical for researchers, scientists, and drug development professionals to understand. This guide provides a comprehensive comparison of the clinical efficacy of this compound and Cefadroxil, supported by data from comparative clinical trials.

At a Glance: Key Clinical Efficacy Data

To facilitate a direct comparison, the following tables summarize the clinical and bacteriological cure rates of this compound and Cefadroxil in the treatment of various infections as reported in key clinical studies.

Table 1: Skin and Soft-Tissue Infections

StudyDrug & DosageClinical EfficacyBacteriological Efficacy
Ballantyne, 1985[1]Cefadroxil 1,000 mg once daily91%Not specified
This compound 250 mg three times daily95%Not specified
Unspecified Multicenter Study[2]This compound AF 375 mg twice daily97.4%85.7%
This compound 250 mg three times daily94.9%84.1%

Table 2: Streptococcal Pharyngitis/Tonsillitis

StudyDrug & DosageClinical Success RateBacteriological Cure Rate
Randolph et al., 1988[3][4]Cefadroxil once daily95.4% (Cure/Recurrence)88% (Culture Negative)
This compound three times daily77.9% (Cure/Recurrence)88% (Culture Negative)
Multicenter Study[5]This compound AF 375 mg twice daily96.7%93.6%
This compound 250 mg three times daily98.1%94.1%

Table 3: Pneumococcal Pneumonia

StudyDrug & DosageClinical Cure RateBacteriological Eradication Rate
ZeLuff et al., 1986[6]Cefadroxil 1 g every 12 hours94%98%
This compound 500 mg every 8 hours94%96%

Mechanism of Action and Resistance: A Signaling Perspective

The bactericidal activity of both this compound and Cefadroxil stems from their ability to interfere with bacterial cell wall synthesis.[7][8] This process, along with common bacterial resistance mechanisms, can be visualized as a signaling pathway.

cluster_drug_action Drug Action cluster_resistance Bacterial Resistance Mechanisms Cephalosporin This compound / Cefadroxil (β-Lactam Antibiotic) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cephalosporin->PBP Binds to Hydrolysis Hydrolysis of β-Lactam Ring Cephalosporin->Hydrolysis Undergoes Inhibition Inhibition of Transpeptidation PBP->Inhibition Leads to ReducedBinding Reduced Drug Binding Affinity PBP->ReducedBinding CellWall Impaired Peptidoglycan Cross-linking Inhibition->CellWall Results in Lysis Bacterial Cell Lysis & Death CellWall->Lysis Causes BetaLactamase β-Lactamase Enzyme BetaLactamase->Cephalosporin Acts on InactiveDrug Inactive Antibiotic Hydrolysis->InactiveDrug Results in AlteredPBP Altered PBPs AlteredPBP->PBP Modification of ContinuedSynthesis Continued Cell Wall Synthesis ReducedBinding->ContinuedSynthesis Allows for cluster_workflow Randomized Controlled Trial Workflow Recruitment Patient Recruitment (Defined Inclusion/Exclusion Criteria) Consent Informed Consent Recruitment->Consent Randomization Randomization Consent->Randomization GroupA Treatment Group A (e.g., Cefadroxil) Randomization->GroupA Arm 1 GroupB Treatment Group B (e.g., this compound) Randomization->GroupB Arm 2 Treatment Treatment Period (Specified Duration) GroupA->Treatment GroupB->Treatment FollowUp Follow-up Assessments (Clinical & Bacteriological) Treatment->FollowUp DataAnalysis Data Analysis (Statistical Comparison) FollowUp->DataAnalysis Results Results & Conclusion DataAnalysis->Results

References

A Comparative Analysis of the Pharmacokinetic Profiles of Cefaclor and Cephalexin in Human Subjects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two widely prescribed second and first-generation cephalosporin antibiotics, Cefaclor and Cephalexin, respectively. The information presented herein is supported by experimental data from human studies to assist researchers and drug development professionals in understanding the clinical pharmacology of these agents.

Core Pharmacokinetic Parameters: A Tabular Comparison

The pharmacokinetic properties of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its efficacy and safety. Below is a summary of the key pharmacokinetic parameters for this compound and Cephalexin based on studies in healthy human volunteers.

Pharmacokinetic ParameterThis compoundCephalexinReference(s)
Peak Serum Concentration (Cmax) 6.01 ± 0.55 µg/mL (250 mg dose) 34.6 ± 7.8 mg/L (1000 mg dose)9.43 ± 2.36 µg/mL (250 mg dose) 38.8 ± 8.1 mg/L (1000 mg dose)[1][2][3][4]
Time to Peak Concentration (Tmax) 30-60 minutesApproximately 1 hour[5][6]
Elimination Half-Life (t½) 0.58 ± 0.07 hours (0.6-0.9 hours)0.80 ± 0.12 hours (0.5-1.2 hours)[1][2][7][8]
Area Under the Curve (AUC) 74.5 ± 9.9 h·mg/L (1000 mg dose)93.0 ± 14.8 h·mg/L (1000 mg dose)[3][4]
Protein Binding ~23.5%10-15%[6][7]
Metabolism Not significantly metabolized; undergoes chemical degradation.Not metabolized in the body.[5][9]
Primary Route of Excretion 60-85% excreted unchanged in urine within 8 hours.Over 90% excreted unchanged in the urine within 6 hours.[7][9]
Effect of Food on Absorption Rate of absorption is reduced, but not the extent.Rapidly absorbed even in the fed state.[5][8]

In-Depth Pharmacokinetic Profile Comparison

Absorption: Both this compound and Cephalexin are well-absorbed after oral administration[5][9]. Cephalexin reaches its peak plasma concentration in approximately one hour[6]. This compound's peak serum concentrations are typically achieved within 30 to 60 minutes[5]. Food can delay the absorption of this compound, but does not reduce the total amount absorbed[5]. In contrast, Cephalexin is rapidly absorbed even when taken with food[8].

Distribution: Cephalexin is widely distributed throughout most body fluids[6]. The plasma protein binding for Cephalexin is approximately 10% to 15%[6]. This compound has a slightly higher protein binding of about 23.5%[7].

Metabolism: A key differentiator between the two is their metabolic fate. Cephalexin is not metabolized in the body[9]. This compound is also not significantly metabolized by enzymatic processes, but it does undergo chemical degradation in the body[5].

Excretion: The primary route of elimination for both antibiotics is renal, with a large proportion of the administered dose being excreted unchanged in the urine. For this compound, approximately 60% to 85% is excreted unchanged in the urine within 8 hours[7]. Cephalexin shows a more rapid and complete urinary excretion, with over 90% of the drug excreted unchanged within 6 hours[9].

Experimental Protocols

The determination of the pharmacokinetic parameters for this compound and Cephalexin in human subjects typically involves a clinical study with the following key components:

1. Study Design: A common approach is a randomized, crossover study in a cohort of healthy adult volunteers. This design allows for each subject to serve as their own control, minimizing inter-individual variability.

2. Dosing and Administration:

  • Subjects are administered a single oral dose of either this compound or Cephalexin.

  • After a washout period, the subjects receive the other drug.

  • Doses are typically administered with a standardized volume of water after an overnight fast.

3. Sample Collection:

  • Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, and 8 hours post-dose).

  • Urine samples are collected over a 24-hour period.

4. Bioanalytical Method:

  • Serum or plasma is separated from the blood samples by centrifugation.

  • The concentrations of this compound and Cephalexin in serum/plasma and urine are determined using a validated bioanalytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Sample Preparation: Protein precipitation is a common method for preparing plasma samples. This involves adding a precipitating agent like acetonitrile to the plasma sample, followed by centrifugation to remove the precipitated proteins.

    • Chromatographic Separation: The supernatant is then injected into an HPLC system. A reversed-phase C8 or C18 column is typically used for separation.

    • Mobile Phase: The mobile phase is a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile), with the pH adjusted to optimize separation.

    • Detection: A UV detector is used to quantify the drug concentrations based on their absorbance at a specific wavelength.

5. Pharmacokinetic Analysis:

  • The collected concentration-time data is used to calculate the key pharmacokinetic parameters such as Cmax, Tmax, t½, and AUC using non-compartmental or compartmental analysis methods.

Visualizing the Pharmacokinetic Workflow

The following diagram illustrates the typical workflow of a comparative pharmacokinetic study for oral antibiotics like this compound and Cephalexin.

G cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_analysis Bioanalytical & Pharmacokinetic Analysis cluster_output Output subject_pool Healthy Human Volunteers randomization Randomized Crossover Design subject_pool->randomization dosing Oral Administration (this compound or Cephalexin) randomization->dosing washout Washout Period dosing->washout blood_sampling Serial Blood Sampling dosing->blood_sampling urine_collection 24-hour Urine Collection dosing->urine_collection crossover_dosing Crossover Dosing washout->crossover_dosing crossover_dosing->blood_sampling crossover_dosing->urine_collection sample_prep Sample Preparation (Protein Precipitation) blood_sampling->sample_prep urine_collection->sample_prep hplc HPLC-UV Analysis sample_prep->hplc pk_analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, t½, AUC) hplc->pk_analysis comparison Comparative PK Profile pk_analysis->comparison

Caption: Workflow of a comparative pharmacokinetic study.

References

In vitro activity of Cefaclor compared with the first-generation cephalosporin, Cephalothin.

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cephalosporin antibiotics, both Cefaclor and the first-generation cephalosporin, Cephalothin, have played significant roles in combating bacterial infections. This guide provides a detailed comparison of their in vitro activity, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Approach to Bacterial Cell Wall Inhibition

Both this compound and Cephalothin are bactericidal β-lactam antibiotics that disrupt the synthesis of the peptidoglycan layer of bacterial cell walls.[1][2][3] This is achieved by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis.[3][4][5] The compromised cell wall ultimately leads to bacterial cell lysis and death.[1]

In Vitro Susceptibility Data

The in vitro effectiveness of this compound and Cephalothin has been evaluated against a range of Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentrations (MICs) and zone of inhibition data from various studies.

Table 1: Minimum Inhibitory Concentration (MIC) Data (μg/mL)
Bacterial SpeciesThis compoundCephalothinReference
Staphylococcus aureus8More Active[6]
Escherichia coliMore ActiveLess Active[7][8]
Klebsiella pneumoniaeMore ActiveLess Active[7]
Proteus mirabilisMore ActiveLess Active[7]
Haemophilus influenzaeMore ActiveLess Active[8]
Gram-Positive CocciLess ActiveSignificantly More Active[9]
Bacteroides fragilisLess ActiveSignificantly Less Active[9]

Note: "More Active" and "Less Active" are used where specific MIC values were not provided in the source material, but a qualitative comparison was made.

Table 2: Zone of Inhibition Data (mm) with 30-μg Disks
Bacterial GroupThis compound vs. CephalothinReference
Enterobacteriaceae4 mm larger zones[10][11]
Staphylococcus aureus6 mm smaller zones[10][11]

Comparative Insights

Overall, studies indicate that this compound generally demonstrates greater in vitro activity against common Gram-negative pathogens like Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis when compared to Cephalothin.[7] this compound is also noted to be more active against Haemophilus influenzae.[8] Conversely, Cephalothin appears to be more potent against Gram-positive cocci.[9] Against Staphylococcus aureus, Cephalothin was found to be more active than this compound.[6] It is also important to note that neither antibiotic is highly effective against methicillin-resistant Staphylococcus aureus (MRSA).[10][11]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the in vitro activity of antibiotics like this compound and Cephalothin.

Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer test assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around a disk impregnated with the antibiotic.[12]

  • Inoculum Preparation: A standardized bacterial inoculum, typically equivalent to a 0.5 McFarland turbidity standard, is prepared.[13]

  • Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.[14][13]

  • Disk Placement: Antibiotic disks (e.g., 30-μg this compound or Cephalothin) are dispensed onto the agar surface, ensuring they are adequately spaced.[13][15]

  • Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 16-18 hours).[15]

  • Measurement and Interpretation: The diameter of the zone of inhibition around each disk is measured in millimeters.[12] This measurement is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.[12]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.[16][17]

  • Antibiotic Dilution: A serial two-fold dilution of the antibiotic is prepared in a liquid growth medium within a 96-well microtiter plate.[18]

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).[17]

  • Inoculation: A standardized volume of the bacterial inoculum is added to each well of the microtiter plate containing the diluted antibiotic.[16][19]

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for a specified duration).[18][19]

  • MIC Determination: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the antibiotic in a well that shows no visible bacterial growth.[16][17]

Visualizing the Process

The following diagrams illustrate the mechanism of action of cephalosporins and the workflow for determining antibiotic susceptibility.

cluster_0 Mechanism of Cephalosporin Action PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes PBP->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis and Death CellWall->Lysis Weakened wall leads to Cephalosporin This compound / Cephalothin Cephalosporin->PBP Binds to and inhibits

Caption: Mechanism of action for this compound and Cephalothin.

cluster_1 Antibiotic Susceptibility Testing Workflow Start Start: Bacterial Isolate Inoculum Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum Method Choose Method Inoculum->Method DiskDiffusion Kirby-Bauer Disk Diffusion Method->DiskDiffusion Qualitative BrothDilution Broth Microdilution (MIC) Method->BrothDilution Quantitative InoculatePlate Inoculate Agar Plate DiskDiffusion->InoculatePlate InoculateWells Inoculate Microtiter Plate with Serial Dilutions BrothDilution->InoculateWells PlaceDisks Place Antibiotic Disks InoculatePlate->PlaceDisks Incubate Incubate PlaceDisks->Incubate InoculateWells->Incubate MeasureZones Measure Zones of Inhibition Incubate->MeasureZones For Disk Diffusion ReadMIC Determine MIC Incubate->ReadMIC For Broth Dilution Interpret Interpret Results (Susceptible, Intermediate, Resistant) MeasureZones->Interpret ReadMIC->Interpret

References

Comparative Stability of Cefaclor and Other Orally Administered Cephalosporins: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical stability of Cefaclor, a second-generation oral cephalosporin, against other commonly prescribed oral cephalosporins: Cefadroxil (first-generation), Cefprozil (second-generation), and Cephalexin (first-generation). Understanding the stability profiles of these active pharmaceutical ingredients (APIs) is critical for formulation development, predicting shelf-life, and ensuring therapeutic efficacy and safety. This document compiles and objectively presents experimental data from various studies, focusing on degradation pathways and stability under diverse stress conditions.

Overview of Chemical Stability

The stability of β-lactam antibiotics, including cephalosporins, is a crucial factor influencing their therapeutic effectiveness. Degradation of these molecules can lead to a loss of antibacterial activity and the formation of potentially immunogenic or toxic byproducts. The primary routes of degradation for cephalosporins include hydrolysis of the β-lactam ring, which is susceptible to acidic, basic, and enzymatic catalysis, as well as oxidation, photolysis, and thermal stress.[1] The chemical structure of the side chains at the C-7 and C-3 positions of the cephem nucleus significantly influences the stability of each cephalosporin.[2]

Comparative Stability Under Stress Conditions

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following tables summarize the stability of this compound, Cefadroxil, Cefprozil, and Cephalexin under various stress conditions as reported in the scientific literature. It is important to note that the experimental conditions may vary between studies, and direct comparisons should be made with caution.

Hydrolytic Stability (Effect of pH)

Hydrolysis is a major degradation pathway for cephalosporins. The stability of the β-lactam ring is highly dependent on the pH of the environment.

CephalosporinAcidic Conditions (pH 1-3)Neutral Conditions (pH 6-7)Alkaline Conditions (pH 8-12)
This compound Relatively stable. Retains approximately 95% of its initial activity after 72 hours at 25°C in a pH 2.5 buffer.[3]Unstable. Degrades significantly, with only 16% of initial activity remaining after 72 hours at 25°C in a pH 6.0 buffer.[3]Highly unstable. Rapid degradation occurs, with only 3% of initial activity remaining after 72 hours at 25°C in a pH 8.0 buffer.[3]
Cefadroxil The degradation rate is influenced by general acid catalysis.[4]The degradation in neutral and weak alkaline solutions leads to the formation of piperazine-2,5-diones.[4]Subject to nucleophilic attack by hydroxide ions, leading to β-lactam cleavage.[4]
Cefprozil Subject to degradation under acidic conditions.Shows instability in neutral solutions.Alkaline conditions induce degradation, and a specific degradation product (DCZ) has been identified.[5][6]
Cephalexin Fairly acid stable, being about 25 times more stable than cephalothin at pH 1.0.[7]The pH-rate profile near pH 8 can be explained by the intramolecular-nucleophilic attack of the side-chain α-amino group upon the β-lactam carbonyls to produce diketopiperazine-type compounds.[7]Susceptible to degradation under basic conditions.[1]
Thermal and Photolytic Stability

Temperature and light exposure can also significantly impact the stability of cephalosporins.

CephalosporinThermal DegradationPhotolytic Degradation
This compound Oral suspensions of this compound show significant degradation at elevated temperatures (25°C and 37°C) compared to refrigerated conditions (4°C).[8]Information not prominently available in the reviewed literature.
Cefadroxil Subject to thermal degradation.Information not prominently available in the reviewed literature.
Cefprozil The degradation of Cefprozil in oral suspension follows first-order kinetics at elevated temperatures (333-353 K).[9]Information not prominently available in the reviewed literature.
Cephalexin Generally stable when exposed to temperatures up to 60°C.[1]Undergoes degradation upon exposure to UV light, leading to the formation of various byproducts.[10]
Oxidative Stability

Oxidative degradation can be a concern for certain chemical structures.

CephalosporinOxidative Degradation (e.g., H₂O₂)
This compound Susceptible to oxidation.
Cefadroxil Susceptible to oxidative degradation.
Cefprozil Undergoes degradation in the presence of oxidizing agents.[11]
Cephalexin Shows degradation susceptibility under oxidative conditions, including in the presence of hydrogen peroxide and metal ions.[1]

Degradation Pathways

The degradation of cephalosporins can proceed through several pathways, leading to a variety of degradation products. The following diagram illustrates a generalized degradation pathway for aminocephalosporins.

G Cephalosporin Cephalosporin Hydrolysis Hydrolysis Cephalosporin->Hydrolysis Oxidation Oxidation Cephalosporin->Oxidation Photolysis Photolysis Cephalosporin->Photolysis Beta_Lactam_Cleavage β-Lactam Ring Cleavage Hydrolysis->Beta_Lactam_Cleavage Side_Chain_Modification Side Chain Modification Hydrolysis->Side_Chain_Modification Sulfoxide_Formation Sulfoxide/Sulfone Formation Oxidation->Sulfoxide_Formation Decarboxylation Decarboxylation Photolysis->Decarboxylation Isomerization Isomerization Photolysis->Isomerization Inactive_Products Inactive Degradation Products Beta_Lactam_Cleavage->Inactive_Products Side_Chain_Modification->Inactive_Products Sulfoxide_Formation->Inactive_Products Decarboxylation->Inactive_Products Isomerization->Inactive_Products

Caption: Generalized degradation pathways for oral cephalosporins.

For Cefadroxil , degradation in aqueous solution can occur via intramolecular aminolysis, water-catalyzed hydrolysis, and hydroxide ion-catalyzed β-lactam cleavage, leading to the formation of piperazine-2,5-diones and 3-hydroxy-4-methyl-2(5H)-thiophenone.[4] Cefprozil degradation in oral suspension is complex, involving reversible-consecutive and parallel reactions, including isomerization between its Z and E isomers.[3][9] Cephalexin degradation can involve decarboxylation and oxidation, with some photodegraded products retaining the β-lactam moiety and antibacterial activity.[10]

Experimental Protocols

The stability of cephalosporins is typically assessed using stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC).

General Forced Degradation Study Protocol

A typical forced degradation study involves subjecting the drug substance to various stress conditions to achieve 5-20% degradation. The following is a generalized protocol:

  • Preparation of Stock Solution: A stock solution of the cephalosporin is prepared in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: The stock solution is treated with an acid (e.g., 0.1 M HCl) and heated at a specific temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: The stock solution is treated with a base (e.g., 0.1 M NaOH) at room temperature or elevated temperature for a specific duration.

    • Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: The solid drug substance or a solution is exposed to high temperatures (e.g., 80°C).

    • Photodegradation: The drug substance (solid or in solution) is exposed to UV and visible light in a photostability chamber.

  • Sample Analysis: After the specified stress period, the samples are neutralized (if necessary), diluted, and analyzed by a validated stability-indicating HPLC method. The percentage of degradation is calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed standard solution.

Example HPLC Method for Cephalosporin Analysis

The following is a representative HPLC method that can be adapted for the analysis of various cephalosporins.

G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis Drug_Substance Drug Substance Forced_Degradation Forced Degradation Dilution Dilution Filtration Filtration Mobile_Phase Mobile Phase (e.g., Acetonitrile:Buffer) Filtration->Mobile_Phase Column Column (e.g., C18, 250x4.6mm, 5µm) Mobile_Phase->Column Detector UV Detector (e.g., 254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Peak_Area Peak Area Integration Chromatogram->Peak_Area Quantification Quantification of Intact Drug & Degradants Peak_Area->Quantification

Caption: A typical experimental workflow for HPLC-based stability analysis.

Conclusion

The stability of orally administered cephalosporins is a multifaceted issue influenced by their inherent chemical structures and external environmental factors. This compound exhibits notable instability in neutral and alkaline conditions, which is a critical consideration for liquid oral formulations. In comparison, first-generation cephalosporins like Cephalexin demonstrate greater stability in acidic environments. Cefprozil's stability profile is complicated by its isomeric nature.

This comparative guide highlights the importance of conducting thorough forced degradation studies to understand the degradation pathways and to develop robust, stability-indicating analytical methods. The provided data and protocols serve as a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in the development of stable and effective cephalosporin-based drug products.

References

Safety Operating Guide

Proper Disposal of Cefaclor: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Cefaclor, ensuring compliance and minimizing environmental impact.

This compound Disposal Procedures

This compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States.[1] However, it is imperative to adhere to institutional and local regulations regarding non-hazardous pharmaceutical waste. The following procedures outline the recommended disposal process for this compound in a laboratory setting.

Immediate Safety and Handling

Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3] Handle this compound in a well-ventilated area to avoid inhalation of dust or aerosols.[2][3]

Step-by-Step Disposal Guide
  • Deactivation (for liquid media): For used cell culture media containing this compound, it is important to note that while autoclaving can destroy pathogens, it may not deactivate the antibiotic itself.[4] Unless your institution has specific guidelines stating otherwise, media containing antibiotics should be treated as chemical waste.[4]

  • Segregation: Do not mix this compound waste with hazardous waste streams such as solvents, heavy metals, or reactive chemicals.[5]

  • Containment of Solid Waste:

    • Place solid this compound waste, including expired powders and contaminated materials (e.g., weighing paper, gloves), into a designated, sealable container.[2] This can be a plastic-lined cardboard box or a pail.[5]

    • To prevent accidental ingestion or environmental release, mix the solid this compound waste with an undesirable substance like used coffee grounds or kitty litter.[6][7][8]

  • Containment of Liquid Waste:

    • Collect stock solutions and other liquid this compound waste in a clearly labeled, sealed container approved for chemical waste.[4]

    • Do not discharge this compound solutions down the sewer system.[2]

  • Labeling: Clearly label the waste container as "Non-Hazardous Pharmaceutical Waste: this compound" and include the date of accumulation.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Final Disposal: Arrange for the disposal of the contained this compound waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[2]

Quantitative Data Summary

While specific quantitative limits for this compound disposal are not federally mandated due to its non-hazardous classification, internal laboratory or institutional standards may apply. Always consult your organization's specific protocols.

ParameterGuidelineSource
RCRA Hazardous Waste Classification Not a listed hazardous waste[1]
Disposal Method Licensed chemical destruction plant or controlled incineration[2]
Sewer Discharge Prohibited[2]

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

G start Start: this compound Waste Generated is_liquid Is the waste liquid (e.g., stock solution, media)? start->is_liquid solid_waste Solid Waste (e.g., powder, contaminated items) is_liquid->solid_waste No liquid_waste Liquid Waste is_liquid->liquid_waste Yes mix_solid Mix with an undesirable substance (e.g., coffee grounds, kitty litter) solid_waste->mix_solid contain_liquid Collect in a sealed and labeled container for non-hazardous chemical waste liquid_waste->contain_liquid contain_solid Place in a sealed and labeled container for non-hazardous waste mix_solid->contain_solid store Store in a designated, secure area contain_solid->store contain_liquid->store dispose Arrange for disposal via Institutional EHS or licensed waste contractor store->dispose end End of Process dispose->end

Caption: Workflow for the proper disposal of this compound waste in a laboratory.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cefaclor

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, storage, and disposal of Cefaclor, ensuring the protection of laboratory personnel and the integrity of research.

For researchers, scientists, and professionals in drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, a cephalosporin antibiotic. Following these procedural steps will help mitigate risks and ensure a safe laboratory environment.

This compound is considered a hazardous substance that can cause allergic skin reactions and may lead to allergy or asthma symptoms if inhaled.[1][2][3] It is crucial to avoid personal contact, including inhalation of dust, and contact with skin and eyes.[4]

Personal Protective Equipment (PPE) for Handling this compound

A multi-layered approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Hand Protection GlovesNitrile or low-protein, powder-free latex gloves are recommended.[4] Double gloving should be considered for enhanced protection.[4] Regularly inspect gloves for any signs of wear or degradation.[4]
Body Protection Lab Coat/CoverallsFor quantities up to 500 grams, a standard laboratory coat may be sufficient.[4] For larger quantities (up to 1 kilogram), a disposable laboratory coat or a coverall with low permeability is advised.[4] Ensure coveralls are buttoned at the collar and cuffs.[4]
Eye and Face Protection Safety Glasses/GogglesChemical goggles are required to protect against dust and splashes.[4] A face shield may be necessary for procedures with a higher risk of splashing.[2]
Respiratory Protection Dust Mask/RespiratorA dust mask should be used to prevent inhalation of this compound powder.[2] In situations where significant dust may be generated, or in case of inadequate ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[5] For incidental or accidental exposure, a powered, positive flow, full-face apparatus or air-purifying respirators with P2 or P3 filters should be evaluated.[4]
Foot and Head Protection Shoe and Head CoversProtective shoe covers and a head covering are recommended to prevent the spread of contamination.[4]
Operational Plan for Handling this compound

A systematic workflow is essential for minimizing exposure and ensuring safety.

1. Preparation:

  • Work in a well-ventilated area.[4]

  • Utilize enclosed local exhaust ventilation or a laminar flow cabinet, especially at points where dust or fumes may be generated.[4]

  • Ensure a safety shower and eye wash station are readily accessible.[2]

  • Before handling, wash hands thoroughly.[6]

  • Don all required PPE as outlined in the table above.

2. Handling:

  • Avoid all personal contact with the substance.[4]

  • Do not eat, drink, or smoke in the handling area.[4]

  • Keep containers securely sealed when not in use.[4]

  • Avoid the formation of dust and aerosols.[3]

3. Storage:

  • Store this compound in its original, tightly closed container in a cool, dry, and well-ventilated area.[4][5][7]

  • Store away from incompatible materials such as strong oxidizing agents.[4][5]

  • Protect containers from physical damage and check regularly for leaks.[4]

  • The liquid suspension form should be refrigerated.[7][8]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Collection: Collect waste in suitable, sealed containers labeled for disposal.[4][5]

  • Contaminated Materials: Used gloves, gowns, and other disposable materials should be placed in sealed plastic bags or other appropriate containers for disposal.[4]

  • Regulations: Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]

  • Packaging: Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[3]

Emergency Procedures: Spills and Exposure

Immediate and correct response to spills and exposure is critical.

Minor Spills:

  • Clean up spills immediately.[4]

  • Wear appropriate PPE, including a dust respirator.[4]

  • Use dry clean-up procedures to avoid generating dust.[4]

  • Vacuum or sweep up the material. A vacuum cleaner must be fitted with a HEPA filter.[4]

  • Dampen with water to prevent dusting before sweeping if necessary.[4]

  • Place the collected material in a suitable container for disposal.[4]

Major Spills:

  • Alert personnel in the area and contact emergency responders.[4]

  • Control personal contact by wearing full protective clothing.[4]

  • Prevent the spillage from entering drains or water courses.[4]

  • Follow the clean-up procedures for minor spills.[4]

Personal Exposure:

  • Inhalation: Move the individual to fresh air. If they experience respiratory symptoms, call a poison center or doctor.[2]

  • Skin Contact: Remove contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water.[1] If skin irritation or a rash occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[3] If wearing contact lenses, remove them if it is safe to do so and continue rinsing.[3] Seek immediate medical attention from an ophthalmologist.[1]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward.[5] Seek immediate medical attention and never induce vomiting.[1]

Visualizing Safe Handling and Disposal

To further clarify the procedural flow, the following diagrams illustrate the key decision-making and action steps for handling this compound safely.

Cefaclor_Handling_Workflow start Start: Prepare to Handle this compound ppe_check Don Appropriate PPE (Gloves, Gown, Eye Protection, Respirator) start->ppe_check handling_area Work in a Ventilated Area (Fume Hood / BSC) ppe_check->handling_area handling_procedure Perform Experimental Work handling_area->handling_procedure storage Store this compound Properly (Sealed, Cool, Dry, Ventilated) handling_procedure->storage After Use waste_disposal Dispose of Waste (Sealed Containers, Follow Regulations) handling_procedure->waste_disposal Generate Waste storage->handling_procedure Retrieve for Use decontamination Decontaminate Work Area and Remove PPE waste_disposal->decontamination end End of Procedure decontamination->end

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Cefaclor_Spill_Response spill_detected Spill Detected assess_spill Assess Spill Size spill_detected->assess_spill minor_spill Minor Spill Protocol assess_spill->minor_spill Minor major_spill Major Spill Protocol assess_spill->major_spill Major ppe Wear Full PPE minor_spill->ppe alert Alert Personnel and Emergency Responders major_spill->alert contain Contain Spill ppe->contain cleanup Clean Up with Dry Methods (HEPA Vacuum / Sweep) contain->cleanup disposal Dispose of Contaminated Waste Properly cleanup->disposal decontaminate Decontaminate Area disposal->decontaminate alert->ppe

Caption: A decision-making diagram for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.